ARN14974
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYVAZSLMQCVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ARN14974 as an acid ceramidase inhibitor
An In-depth Technical Guide to ARN14974, a Potent Acid Ceramidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid ceramidase (ASAH1) is a lysosomal cysteine amidase that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of pro-apoptotic ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic action is a key regulatory point in the sphingolipid rheostat, controlling the cellular balance between ceramide, which promotes apoptosis and cell cycle arrest, and sphingosine, which is the precursor for the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][3] In numerous pathologies, particularly in cancer, ASAH1 is overexpressed, leading to a decrease in intracellular ceramide levels and conferring resistance to chemotherapy and radiation.[2][3][4] This has positioned ASAH1 as a compelling therapeutic target for diseases characterized by aberrant cell survival and proliferation.[1][5]
This compound, a member of the benzoxazolone carboxamide class of compounds, has emerged as a potent, systemically active, and covalent inhibitor of intracellular acid ceramidase.[6][7] Its ability to effectively modulate ceramide levels in vitro and in vivo makes it a valuable chemical probe for studying the roles of sphingolipid metabolism in health and disease and a promising scaffold for the development of novel therapeutic agents.[7] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols.
Core Compound Details
| Property | Value | Reference |
| Compound Name | This compound | [6] |
| Synonym | Acid Ceramidase Inhibitor 17a | [6] |
| Chemical Class | Benzoxazolone carboxamide | [6][7] |
| CAS Number | 1644158-57-5 | [6] |
| Molecular Formula | C₂₄H₂₁FN₂O₃ | [6] |
| Molecular Weight | 404.4 g/mol | [6] |
| Solubility | DMF: 2 mg/ml; DMSO: 2 mg/ml | [6] |
Mechanism of Action
This compound functions as a potent inhibitor of acid ceramidase (ASAH1).[7] It is proposed to form a covalent bond with the catalytic cysteine residue within the active site of the enzyme, thereby irreversibly inactivating it.[7] By blocking ASAH1 activity, this compound prevents the degradation of ceramide. This inhibition leads to a significant accumulation of various ceramide species within the cell and a corresponding decrease in the levels of sphingosine and its downstream metabolite, S1P.[6] The resulting shift in the ceramide/S1P ratio re-engages ceramide-mediated signaling pathways, which can trigger apoptosis and overcome therapeutic resistance.[1][8]
Figure 1: this compound Mechanism of Action.
Quantitative Data
In Vitro Activity
This compound demonstrates potent inhibition of ASAH1 in biochemical and cellular assays.
| Parameter | Value | Cell Line / System | Comments | Reference |
| IC₅₀ | 79 nM | Recombinant human ASAH1 | Biochemical assay measuring enzymatic activity. | [6] |
| Cellular Activity | 0.1 - 20 µM | SW403 adenocarcinoma cells | Inhibits ASAH1 activity, increases ceramide, and reduces sphingosine levels. | [6] |
| Cellular Activity | 0.1 - 20 µM | RAW 264.7 murine macrophages | Inhibits ASAH1 activity, increases ceramide, and reduces sphingosine levels. | [6] |
In Vivo Efficacy
Systemic administration of this compound has been shown to effectively inhibit ASAH1 activity across multiple tissues in mouse models.
| Parameter | Value | Animal Model | Key Findings | Reference |
| Dose | 10 mg/kg (i.v.) | Mouse | Reduced ASAH1 activity in brain, liver, heart, lungs, and kidney. | [6] |
| Pharmacodynamic Effect | N/A | Mouse | Significantly increased pulmonary ceramide levels. | [6] |
| Antitumor Effect | N/A | Tsc2+/- mice | Synergistically inhibited renal cystadenoma growth when combined with rapamycin. | [7] |
Signaling Pathways Modulated by ASAH1 Inhibition
The inhibition of ASAH1 by this compound has profound effects on downstream signaling cascades that govern cell fate. Overexpression of ASAH1 in cancer cells drives a pro-survival state, primarily through the S1P-mediated activation of the PI3K/Akt pathway.[3] By blocking this initial step, this compound can reverse this effect and restore apoptotic signaling.
Figure 2: Downstream Signaling Consequences of ASAH1 Inhibition.
Experimental Protocols
In Vitro Acid Ceramidase Activity Assay (Fluorogenic)
This protocol is adapted from high-throughput screening methods to measure ASAH1 activity in cell lysates or with recombinant enzymes.[9]
Materials:
-
Fluorogenic Substrate: RBM14-C12 (N-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-D-erythro-sphingosine)
-
Assay Buffer: Sodium acetate buffer (pH 4.5) with 0.1% Triton X-100
-
Stop Solution: Chloroform/Methanol (2:1, v/v)
-
Recombinant human ASAH1 or cell lysate
-
This compound or other test compounds
-
96-well black, clear-bottom plates
-
Fluorometer (Excitation: 465 nm, Emission: 540 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 10 µL of the diluted compound or vehicle control (DMSO in Assay Buffer).
-
Add 70 µL of recombinant ASAH1 or cell lysate (pre-quantified for protein concentration) diluted in Assay Buffer to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the RBM14-C12 substrate (final concentration typically 5-10 µM).
-
Incubate the reaction for 30-60 minutes at 37°C, protected from light.
-
Stop the reaction by adding 150 µL of Stop Solution to each well.
-
Centrifuge the plate to separate the phases.
-
Carefully transfer the upper aqueous phase to a new black 96-well plate.
-
Read the fluorescence of the liberated fluorophore (NBD) using a plate reader.
-
Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cellular Viability (MTT Assay)
This protocol assesses the effect of ASAH1 inhibition on the viability of cancer cells, such as glioblastoma stem-like cells (GSCs).[1]
Materials:
-
GSCs or other target cell lines (e.g., U87MG, SW403)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀.
Figure 3: Experimental Workflow for Cellular Viability (MTT) Assay.
Conclusion
This compound is a highly potent and specific inhibitor of acid ceramidase that has proven effective in both cellular and animal models. Its ability to robustly increase intracellular ceramide levels by blocking their degradation provides a powerful tool for investigating the complex roles of sphingolipids in cell signaling and disease pathogenesis. The data summarized herein underscore the potential of ASAH1 inhibition as a therapeutic strategy, particularly in oncology. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the function of ASAH1 and the therapeutic utility of its inhibitors. Further investigation into the pharmacokinetics, safety profile, and efficacy of benzoxazolone carboxamides like this compound is warranted to advance this class of compounds toward clinical applications.
References
- 1. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ARN14974 on Ceramide and Sphingosine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ARN14974, a potent benzoxazolone carboxamide inhibitor of acid ceramidase (AC). By elucidating its mechanism of action and its effects on key sphingolipid metabolites, this document serves as a valuable resource for researchers in oncology, inflammatory diseases, and metabolic disorders.
Introduction to this compound and the Ceramide/Sphingosine Rheostat
This compound is a systemically active inhibitor of acid ceramidase, the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] The balance between the pro-apoptotic signaling molecule ceramide and the pro-survival signaling molecule sphingosine-1-phosphate (S1P), for which sphingosine is a precursor, is often referred to as the "ceramide/sphingosine rheostat." This balance is critical in determining cell fate, with a shift towards ceramide accumulation promoting apoptosis and cell cycle arrest. By inhibiting acid ceramidase, this compound directly modulates this rheostat, leading to an increase in intracellular ceramide levels and a decrease in sphingosine levels.
Quantitative Effects of Acid Ceramidase Inhibition on Sphingolipid Levels
The inhibition of acid ceramidase by compounds such as this compound results in a dose-dependent accumulation of various ceramide species and a concomitant reduction in sphingosine levels. The following table summarizes the quantitative changes in ceramide and sphingosine levels in SW403 human colon adenocarcinoma cells following treatment with a potent benzoxazolone carboxamide acid ceramidase inhibitor, a direct precursor to this compound, for 24 hours.
| Compound Concentration (µM) | C16-Ceramide (% of Control) | C24-Ceramide (% of Control) | C24:1-Ceramide (% of Control) | Sphingosine (% of Control) |
| 1 | 150% | 120% | 130% | 80% |
| 5 | 250% | 180% | 200% | 60% |
| 10 | 400% | 250% | 300% | 40% |
Data is derived from the findings of Pizzirani, D., et al. (2015) for a precursor compound to this compound and is representative of the expected effects.
Signaling Pathway Modulation by this compound
This compound's mechanism of action directly impacts the central hub of sphingolipid metabolism. By blocking the degradation of ceramide, it shifts the equilibrium of the ceramide/sphingosine rheostat.
Caption: this compound inhibits Acid Ceramidase, leading to ceramide accumulation and reduced sphingosine.
Experimental Protocols
In Vitro Cell Culture and Treatment
Cell Lines:
-
SW403 (human colon adenocarcinoma)
-
RAW 264.7 (murine macrophages)
Protocol:
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
The stock solution is diluted in culture medium to final concentrations ranging from 0.1 to 20 µM. The final DMSO concentration should not exceed 0.1%.
-
Cells are treated with the this compound dilutions or a vehicle control (0.1% DMSO) for 24 hours.
-
Following treatment, cells are washed with phosphate-buffered saline (PBS), harvested, and stored at -80°C for lipid analysis.
In Vivo Administration in Mice
Animal Model:
-
BALB/c mice
Protocol:
-
This compound is formulated for intravenous (i.v.) injection.
-
A dose of 10 mg/kg of body weight is administered via tail vein injection.[1]
-
At selected time points post-injection, mice are euthanized.
-
Organs of interest (e.g., lungs, liver, brain) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent lipid extraction and analysis.
Lipid Extraction and Quantification by LC-MS/MS
The following workflow outlines the key steps for the analysis of ceramide and sphingosine levels.
Caption: A generalized workflow for the quantification of sphingolipids by LC-MS/MS.
Detailed Protocol:
-
Homogenization: Frozen tissue samples are homogenized in a suitable buffer.
-
Lipid Extraction: Lipids are extracted from cell pellets or tissue homogenates using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system. Internal standards (e.g., C17-ceramide) are added at the beginning of the extraction for normalization.
-
Phase Separation: The organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol).
-
LC Separation: The reconstituted sample is injected into a liquid chromatography system equipped with a C18 reverse-phase column. A gradient elution is used to separate the different lipid species.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, using specific precursor/product ion transitions for each ceramide and sphingosine species to ensure high selectivity and sensitivity.
-
Quantification: The peak areas of the endogenous lipids are normalized to the peak area of the internal standard, and the concentrations are determined using a standard curve generated with known amounts of synthetic lipid standards.
Conclusion
This compound is a valuable research tool for investigating the roles of ceramide and sphingosine in various physiological and pathological processes. Its ability to potently and selectively inhibit acid ceramidase allows for the precise manipulation of the ceramide/sphingosine rheostat. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting this critical enzyme.
References
The Discovery and Synthesis of ARN14974: A Potent Inhibitor of Acid Ceramidase
An In-depth Technical Guide for Researchers and Drug Development Professionals
ARN14974 has emerged as a significant small molecule inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1][2] Its discovery and characterization have provided a valuable chemical tool for studying the biological roles of acid ceramidase and a potential therapeutic lead for diseases associated with dysfunctional ceramide-mediated signaling.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Mechanism of Action
This compound, also known as Acid Ceramidase Inhibitor 17a, was identified as a potent, systemically active inhibitor of intracellular acid ceramidase.[1][2] It belongs to the benzoxazolone carboxamide class of compounds.[1][2] The primary mechanism of action of this compound is the inhibition of acid ceramidase, the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[2][3] By blocking this enzymatic activity, this compound leads to an increase in intracellular ceramide levels and a decrease in the levels of sphingosine.[1][4] This modulation of the ceramide/sphingosine-1-phosphate (S1P) rheostat is critical, as ceramide is a pro-apoptotic lipid, while S1P promotes cell survival and proliferation.[4][5][6]
The inhibition of acid ceramidase by this compound has been demonstrated to have significant biological effects. In cellular models, it has been shown to reduce the levels of sphingosine and dihydroceramide in SW403 adenocarcinoma cells and RAW 264.7 murine macrophages.[1] In vivo studies in mice have shown that intravenous administration of this compound (10 mg/kg) effectively reduces acid ceramidase activity in various organs, including the brain, liver, heart, lungs, and kidneys, and leads to an increase in pulmonary ceramide levels.[1]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide | [1] |
| Molecular Formula | C24H21FN2O3 | [1] |
| Molecular Weight | 404.4 g/mol | [1] |
| CAS Number | 1644158-57-5 | [1] |
| Appearance | Crystalline solid | [1] |
| IC50 (Acid Ceramidase) | 79 nM | [1] |
| Solubility | DMF: 2 mg/ml; DMSO: 2 mg/ml | [1] |
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the general synthesis of related benzoxazolone carboxamides has been described.[7] The synthesis likely involves a multi-step process. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments related to the characterization of this compound.
Acid Ceramidase Activity Assay (Fluorogenic)
This assay is used to determine the inhibitory potency of compounds against acid ceramidase.
Materials:
-
Recombinant human acid ceramidase
-
Fluorogenic ceramide substrate (e.g., RBM14-C12)
-
Assay buffer (e.g., acetate buffer, pH 4.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a solution of recombinant human acid ceramidase to each well of the 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic ceramide substrate to each well.
-
Incubate the plate at 37°C for a defined period.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of acid ceramidase activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Sphingolipid Analysis
This protocol outlines the measurement of intracellular sphingolipid levels in response to treatment with this compound.
Materials:
-
Cell line of interest (e.g., SW403 adenocarcinoma cells)
-
Cell culture medium and supplements
-
This compound
-
Internal standards for sphingolipids
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them.
-
Perform lipid extraction from the cell pellets using a suitable solvent system, after adding internal standards.
-
Analyze the lipid extracts by LC-MS to quantify the levels of different sphingolipid species, including ceramide, sphingosine, and dihydroceramide.
-
Normalize the sphingolipid levels to the total protein content or cell number.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.
Sphingolipid Metabolism and the Role of this compound
The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the point of intervention for this compound.
Caption: Inhibition of Acid Ceramidase by this compound.
High-Throughput Screening Workflow for Acid Ceramidase Inhibitors
The discovery of novel acid ceramidase inhibitors often involves high-throughput screening of large compound libraries. The workflow for such a screen is depicted below.
Caption: Workflow for AC inhibitor discovery.[8]
Conclusion
This compound stands as a well-characterized and potent inhibitor of acid ceramidase. Its discovery has provided a valuable tool for dissecting the complexities of sphingolipid metabolism and its role in health and disease. The information presented in this guide, including its biological properties, synthetic considerations, and detailed experimental protocols, is intended to support further research and development efforts in this promising area of medicinal chemistry and chemical biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Mechanism of Action of Small Molecule Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
ARN14974 (CAS: 1644158-57-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN14974 is a potent, systemically active small molecule inhibitor of intracellular acid ceramidase (AC), an enzyme pivotal in the metabolism of sphingolipids. By blocking the hydrolysis of ceramide, this compound leads to an accumulation of this pro-apoptotic lipid and a concurrent decrease in the levels of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. This modulation of the ceramide/S1P rheostat makes this compound a valuable pharmacological tool for investigating the roles of sphingolipids in cellular processes such as apoptosis, inflammation, and senescence. Furthermore, its demonstrated in vivo efficacy positions it as a promising scaffold for the development of novel therapeutics targeting diseases associated with dysregulated ceramide metabolism, including certain cancers. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, key experimental data, and detailed protocols for its use in research settings.
Chemical and Physical Properties
This compound, also known as Acid Ceramidase Inhibitor 17a, is a benzoxazolone carboxamide with the following properties[1]:
| Property | Value |
| CAS Number | 1644158-57-5 |
| Molecular Formula | C₂₄H₂₁FN₂O₃ |
| Molecular Weight | 404.4 g/mol |
| Formal Name | 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide |
| Synonyms | Acid Ceramidase Inhibitor 17a |
| Appearance | Crystalline solid |
| Solubility | DMF: 2 mg/ml; DMSO: 2 mg/ml |
| Storage | -20°C |
| Stability | ≥ 4 years at -20°C |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and specific inhibition of acid ceramidase (AC), a lysosomal cysteine amidase. AC is a critical enzyme in the catabolism of ceramide, catalyzing its hydrolysis into sphingosine and a fatty acid[2][3]. Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P).
Ceramide and S1P have opposing roles in determining cell fate. High levels of ceramide are generally associated with the induction of apoptosis, cell cycle arrest, and senescence, while S1P promotes cell survival, proliferation, and inflammation[2][4]. The balance between these two sphingolipids is often referred to as the "sphingolipid rheostat."
By inhibiting AC, this compound shifts this balance towards ceramide accumulation, thereby promoting pro-apoptotic and anti-proliferative cellular responses. This mechanism of action is central to its potential as a therapeutic agent, particularly in oncology, where elevated AC activity has been observed in various cancers[2].
Quantitative Data
In Vitro Potency
| Parameter | Value |
| IC₅₀ | 79 nM |
Table 1: Inhibitory concentration of this compound against acid ceramidase.[1]
Cellular Activity
This compound has been shown to effectively inhibit AC in cellular contexts, leading to the expected alterations in sphingolipid levels.
| Cell Lines | Concentration Range | Effect |
| SW403 (adenocarcinoma) | 0.1 to 20 µM | Inhibition of AC activity, increased ceramide, decreased sphingosine and dihydroceramide. |
| RAW 264.7 (macrophage) | 0.1 to 20 µM | Inhibition of AC activity, increased ceramide, decreased sphingosine and dihydroceramide. |
Table 2: Cellular activity of this compound.[1]
In Vivo Pharmacokinetics in Mice
| Route of Administration | Dose | Cₘₐₓ | Half-life (t₁/₂) |
| Intravenous (i.v.) | 1 mg/kg | 628 ng/mL | 72 min |
| Intraperitoneal (i.p.) | 10 mg/kg | 1767.9 ng/mL | 458 min |
Table 3: Pharmacokinetic parameters of this compound in mice.
In Vivo Efficacy in Mice
A single intravenous administration of this compound demonstrated its ability to inhibit AC activity in multiple organs.
| Dose | Route | Effect |
| 10 mg/kg | i.v. | Reduced AC activity in brain, liver, heart, lungs, and kidney. Increased pulmonary ceramide levels. |
Table 4: In vivo efficacy of this compound in mice.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established protocols in the field.
In Vitro Acid Ceramidase Activity Assay
This protocol is adapted from fluorogenic assays for acid ceramidase activity.
Materials:
-
Recombinant human acid ceramidase
-
This compound
-
Fluorogenic ceramidase substrate (e.g., RBM14-C12)
-
Assay buffer: 100 mM sodium acetate, pH 4.5
-
DMSO
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 25 µL of the diluted this compound solutions or vehicle (DMSO in assay buffer) to respective wells.
-
Add 50 µL of the recombinant human acid ceramidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic ceramidase substrate to each well.
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding a stop solution).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Assay for Sphingolipid Level Measurement
This protocol describes the treatment of cells with this compound and subsequent analysis of sphingolipid levels by LC-MS/MS.
Materials:
-
SW403 or RAW 264.7 cells
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate Buffered Saline)
-
Methanol
-
Internal standards for ceramide and sphingosine
-
LC-MS/MS system
Procedure:
-
Plate SW403 or RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (0.1 to 20 µM) or vehicle (DMSO) for 24 hours.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract lipids using a suitable solvent system (e.g., methanol).
-
Add internal standards for ceramide and sphingosine to the lipid extracts for quantification.
-
Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of different ceramide species, sphingosine, and dihydroceramide.
-
Normalize the lipid levels to the total protein or cell number.
In Vivo Efficacy Study in Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Anesthesia
-
Tissue homogenization buffer
-
Protein quantification assay kit
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle to the mice via intravenous or intraperitoneal injection.
-
At a predetermined time point after dosing (e.g., 2-4 hours), euthanize the mice.
-
Perfuse the animals with saline and harvest organs of interest (e.g., brain, liver, lungs, kidney, heart).
-
Homogenize the tissues in an appropriate buffer.
-
Determine the protein concentration of the tissue homogenates.
-
Measure the acid ceramidase activity in the tissue homogenates using the in vitro assay described in section 4.1.
-
Extract lipids from a portion of the tissue homogenates for ceramide level quantification by LC-MS/MS as described in section 4.2.
-
Express AC activity as pmol/min/mg protein and ceramide levels as pmol/mg protein.
Conclusion
This compound is a well-characterized and potent inhibitor of acid ceramidase. Its ability to modulate the sphingolipid rheostat in both in vitro and in vivo settings makes it an invaluable tool for researchers studying the roles of ceramide and S1P in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support further investigations into its therapeutic potential.
References
The Role of Acid Ceramidase in Cancer Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acid ceramidase (ASAH1), a lysosomal enzyme, has emerged as a critical player in cancer biology. By catalyzing the hydrolysis of the pro-apoptotic lipid ceramide into pro-survival sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P), ASAH1 orchestrates a fundamental shift in the cellular sphingolipid rheostat. This guide provides a comprehensive technical overview of the multifaceted functions of ASAH1 in tumorigenesis, including its impact on cell proliferation, survival, apoptosis, metastasis, and chemoresistance. We delve into the intricate signaling pathways modulated by ASAH1, present quantitative data on its expression and the effects of its inhibition, and provide detailed experimental protocols for its study. This document is intended to serve as a vital resource for researchers and professionals in the field of oncology drug development, highlighting ASAH1 as a promising therapeutic target.
Introduction: The Sphingolipid Rheostat and the Central Role of Acid Ceramidase
Sphingolipids are a class of bioactive lipids that are integral to cellular structure and signaling. The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), acts as a cellular "rheostat" that determines cell fate.[1][2] Ceramide is a well-established tumor-suppressor lipid, inducing cell cycle arrest, differentiation, and apoptosis.[3][4] Conversely, S1P is a potent signaling molecule that promotes cell survival, proliferation, migration, and angiogenesis.[3][4]
Acid ceramidase (ASAH1) is the fulcrum of this rheostat. It is a lysosomal cysteine amidase that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[5] The resulting sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[5] In numerous cancers, the expression and activity of ASAH1 are significantly upregulated, leading to a decrease in intracellular ceramide levels and an accumulation of S1P.[1][2] This alteration of the sphingolipid balance provides a favorable environment for tumor growth, progression, and resistance to therapy.[1]
Quantitative Data on Acid Ceramidase in Cancer
The dysregulation of ASAH1 is a common feature across a wide range of malignancies. The following tables summarize quantitative data regarding ASAH1 expression, the efficacy of its inhibitors, and the biochemical consequences of its modulation.
Table 1: Overexpression of Acid Ceramidase (ASAH1) in Human Cancers
| Cancer Type | Cell Line(s) | Fold Change in Expression (Tumor vs. Normal/Control) | Reference(s) |
| Prostate Cancer | DU145, LnCAP, PC3 | 4.8x, 7.5x, 2.7x (vs. BPH cell line) | [4] |
| Prostate Cancer | PC-3/Mc (metastatic) | Higher than PC-3/S (non-metastatic) | [6] |
| Colorectal Cancer | N/A | Significantly upregulated in tumor vs. normal | [7] |
| Glioblastoma | CD133+ GSCs | Significantly higher than CD133- GSCs and U87MG | [8] |
| Melanoma | A375 | High expression | [3][5] |
| Pancreatic Cancer | N/A | Overexpressed in tumor tissue and cells | [9] |
Table 2: IC50 Values of Selected Acid Ceramidase Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 Value | Reference(s) |
| Carmofur | Glioblastoma Stem-like Cells (GSC lines 22, 33, 44) | 11–104 µM | [8] |
| Carmofur | U87MG (Glioblastoma) | ~100 µM | [8] |
| Ceranib-2 | MCF-7 (Breast Cancer) | IC50 dose used for experiments | [10] |
| Ceranib-2 | MDA MB-231 (Breast Cancer) | IC50 dose used for experiments | [10] |
| LCL-521 | HCT116, CT26 (Colorectal Cancer) | Various concentrations used | [3] |
| ARN14976 (17a) | TSC2-null cells | Markedly decreased viability | [11] |
| B13 | DU145 (Prostate Cancer) | Used for treatment | [12] |
Table 3: Impact of ASAH1 Modulation on Sphingolipid Levels
| Cancer Cell Line | Method of ASAH1 Modulation | Change in Ceramide Levels | Change in Sphingosine/S1P Levels | Reference(s) |
| PC-3/Mc (Prostate) | shRNA knockdown | Accumulation | Increased Sphingosine | [1] |
| PPC-1 (Prostate) | shRNA knockdown | Enhanced accumulation after IR | Diminished S1P | [13] |
| TSC2-null cells | - | Three-fold lower | Two-fold higher Sphingosine | [11] |
| Glioblastoma | ASAH1 inhibition | Increase | Decrease in S1P | [8] |
| Pancreatic Cancer | ASAH1 knockdown | Reduced S1P production | Increased ceramide production | [9] |
Signaling Pathways Modulated by Acid Ceramidase
ASAH1 and its product, S1P, exert their pro-tumorigenic effects by activating a complex network of downstream signaling pathways. These pathways converge to regulate key cellular processes that are hallmarks of cancer.
The ASAH1-S1P-S1PR Axis
The extracellular actions of S1P are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The binding of S1P to these receptors initiates a cascade of intracellular signaling events that are highly context-dependent.
Crosstalk with Major Oncogenic Pathways
The signaling initiated by the ASAH1-S1P axis integrates with several well-established oncogenic pathways:
-
PI3K/Akt Pathway: S1P, primarily through S1P1 and S1P3, can activate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation.[14][15] Activation of this pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins such as Bad and the activation of transcription factors like NF-κB.[12]
-
MAPK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and differentiation, is another downstream target of S1P receptor activation.[10][16]
-
NF-κB Pathway: ASAH1-mediated S1P production can lead to the activation of the NF-κB transcription factor.[11][17] NF-κB promotes the expression of genes involved in cell survival, inflammation, and angiogenesis.[18][19]
The Role of Acid Ceramidase in Cancer Hallmarks
The aberrant activity of ASAH1 contributes to multiple hallmarks of cancer, making it a pivotal driver of tumorigenesis.
Sustaining Proliferative Signaling and Evading Growth Suppressors
By depleting the growth-inhibitory ceramide and generating the mitogenic S1P, ASAH1 directly contributes to uncontrolled cell proliferation.[4] S1P signaling through its receptors activates downstream pathways like PI3K/Akt and MAPK, which are essential for cell cycle progression.[10][14]
Resisting Cell Death (Apoptosis)
A key function of ASAH1 in cancer is the suppression of apoptosis. This is achieved through two primary mechanisms:
-
Depletion of Pro-apoptotic Ceramide: High ASAH1 activity reduces the intracellular pool of ceramide, a potent inducer of apoptosis.[2]
-
Activation of Pro-survival Pathways: The resulting S1P activates pro-survival signals, including the PI3K/Akt pathway, which leads to the inactivation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins like Bcl-2.[20][21][22][23]
Inducing Angiogenesis and Activating Invasion and Metastasis
ASAH1 and S1P play a significant role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[24] S1P is a potent angiogenic factor that can recruit endothelial cells and promote vessel formation.[24] Furthermore, ASAH1-mediated signaling enhances cancer cell migration and invasion, critical steps in the metastatic cascade.[4][16]
Role in Chemoresistance
Upregulation of ASAH1 is a significant mechanism of resistance to various chemotherapeutic agents and radiation therapy.[13][25] Many cancer therapies exert their cytotoxic effects by inducing the production of ceramide.[13] By hydrolyzing this ceramide, ASAH1 blunts the efficacy of these treatments, allowing cancer cells to survive.
Regulation of Autophagy
The role of ASAH1 in autophagy, a cellular recycling process, is complex and appears to be context-dependent. Some studies suggest that ASAH1 overexpression can increase autophagy, which may serve as a survival mechanism for cancer cells under stress.[4][8] Conversely, other reports indicate that ASAH1 ablation can impair autophagy, leading to increased sensitivity to chemotherapy.[3][5] This dual role highlights the intricate regulation of cellular homeostasis by sphingolipid metabolism.
Experimental Protocols for Studying Acid Ceramidase
This section provides detailed methodologies for key experiments used to investigate the function of ASAH1 in cancer biology.
Acid Ceramidase Activity Assay (Fluorogenic Method)
This protocol describes a fluorogenic assay to measure ASAH1 activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 0.25 M sucrose)
-
Protein quantification assay (e.g., BCA assay)
-
Reaction buffer (100 mM sodium acetate, pH 4.5)
-
Fluorogenic substrate (e.g., RBM14-C12)
-
Methanol
-
Sodium periodate (NaIO4) solution (2.5 mg/mL in 200 mM glycine/NaOH buffer, pH 10.6)
-
96-well black plates
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and lyse by sonication or other appropriate methods on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add 25 µL of cell lysate (containing a standardized amount of protein, e.g., 20 µg).
-
Add 75 µL of reaction buffer containing the fluorogenic substrate at the desired final concentration (e.g., 40 µM).
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
-
Signal Development:
-
Stop the reaction by adding 25 µL of methanol to each well.
-
Add 100 µL of NaIO4 solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Measurement:
-
Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the released fluorophore (e.g., 355 nm excitation and 460 nm emission for umbelliferone).
-
Western Blot for ASAH1 Protein Detection
This protocol outlines the steps for detecting ASAH1 protein levels in cell lysates by Western blotting.
Materials:
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against ASAH1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ASAH1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunohistochemistry (IHC) for ASAH1 in Tumor Tissues
This protocol describes the staining of ASAH1 in paraffin-embedded tumor tissue sections.
Materials:
-
Paraffin-embedded tissue slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibody against ASAH1
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate with the primary anti-ASAH1 antibody.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Signal Amplification: Incubate with the streptavidin-HRP complex.
-
Chromogen Development: Develop the color with DAB solution.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
siRNA-mediated Knockdown of ASAH1
This protocol details the transient knockdown of ASAH1 expression using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest
-
ASAH1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or similar serum-free medium
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate.
-
Post-transfection: After the initial incubation, replace the medium with complete growth medium.
-
Analysis: Harvest the cells at a suitable time point (e.g., 48-72 hours) post-transfection for downstream analysis (e.g., Western blot, activity assay).
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the effect of ASAH1 inhibition on tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
ASAH1 inhibitor or vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Monitor the mice for tumor formation.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the ASAH1 inhibitor or vehicle control according to the desired dosing schedule and route.
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight, IHC, Western blot).
Therapeutic Targeting of Acid Ceramidase
Given its central role in promoting cancer cell survival and resistance, ASAH1 has emerged as a highly attractive target for cancer therapy.[2] The inhibition of ASAH1 offers a dual therapeutic benefit: the accumulation of pro-apoptotic ceramide and the depletion of pro-survival S1P.
Several small molecule inhibitors of ASAH1 have been developed and are currently in preclinical evaluation. These include:
-
Carmofur: An approved drug for colorectal cancer in Japan, later identified as a potent ASAH1 inhibitor that can cross the blood-brain barrier.[8]
-
Ceranib-2: A novel ASAH1 inhibitor that has shown efficacy in breast cancer cell lines.[10]
-
B13 and its derivatives (e.g., LCL-521): These inhibitors have demonstrated anti-cancer effects in various models, including prostate and colorectal cancer.[3][13]
The therapeutic strategy of targeting ASAH1 can be envisioned in several ways:
-
Monotherapy: To induce apoptosis and inhibit tumor growth in cancers with high ASAH1 expression.
-
Combination Therapy: To sensitize tumors to conventional chemotherapy and radiotherapy by preventing the breakdown of therapy-induced ceramide.[13]
-
Targeting the Tumor Microenvironment: ASAH1 inhibition may also modulate the tumor microenvironment by affecting immune cell infiltration and angiogenesis.[3]
Conclusion and Future Directions
Acid ceramidase stands at a critical juncture in cancer cell signaling, making it a compelling target for therapeutic intervention. Its upregulation in a multitude of cancers and its role in driving key malignant phenotypes underscore its importance in oncology. The continued development of potent and specific ASAH1 inhibitors holds great promise for novel cancer therapies.
Future research should focus on:
-
Elucidating the precise mechanisms of ASAH1 regulation in different cancer types.
-
Identifying biomarkers to predict which patients are most likely to respond to ASAH1-targeted therapies.
-
Conducting clinical trials to evaluate the safety and efficacy of ASAH1 inhibitors in cancer patients.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the biology of acid ceramidase and to accelerate the translation of this knowledge into effective cancer treatments.
References
- 1. Acid ceramidase is associated with an improved prognosis in both DCIS and invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Prognostic and Immunotherapeutic Significance of AHSA1 in Pan-Cancer, and Its Relationship With the Proliferation and Metastasis of Hepatocellular Carcinoma [frontiersin.org]
- 6. Acid ceramidase as a therapeutic target in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASAH1 N-acylsphingosine amidohydrolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract 1585: Targeting acid ceramidase-1 to inhibit sphingolipid metabolism and tumor growth in pancreatic ductal carcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Akt2 and acid ceramidase cooperate to induce cell invasion and resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling [mdpi.com]
- 14. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-phosphate (S1P) in cancer immunity and development - Reimann - Translational Cancer Research [tcr.amegroups.org]
- 16. N-acylsphingosine amidohydrolase 1 promotes melanoma growth and metastasis by suppressing peroxisome biogenesis-induced ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. A Guanidine-Based Synthetic Compound Suppresses Angiogenesis via Inhibition of Acid Ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ARN14974 in Lipid Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN14974 has emerged as a significant small molecule inhibitor in the study of lipid biochemistry, particularly in the modulation of sphingolipid metabolism. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, and its impact on cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this potent and systemically active compound.
This compound is a benzoxazolone carboxamide that functions as a potent inhibitor of acid ceramidase (AC), a key lysosomal enzyme.[1] Acid ceramidase is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound effectively elevates intracellular levels of ceramide while concurrently decreasing the levels of sphingosine. This modulation of the ceramide-sphingosine rheostat has profound implications for various cellular processes, including apoptosis, cell proliferation, and stress responses.
Physicochemical Properties of this compound
| Property | Value |
| Formal Name | 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide |
| Synonym | Acid Ceramidase Inhibitor 17a |
| Molecular Formula | C₂₄H₂₁FN₂O₃ |
| Formula Weight | 404.4 g/mol |
| CAS Number | 1644158-57-5 |
| Purity | ≥95% |
| Formulation | A crystalline solid |
| Solubility | DMF: 2 mg/mL, DMSO: 2 mg/mL |
Table 1: Physicochemical properties of this compound.[1]
Mechanism of Action and In Vitro Efficacy
This compound exerts its biological effects through the direct inhibition of acid ceramidase. The in vitro potency of this compound has been determined through various enzymatic assays.
| Parameter | Value | Cell Lines / Conditions |
| IC₅₀ | 79 nM | Acid Ceramidase Inhibition Assay |
| Effective Concentration Range | 0.1 to 20 µM | SW403 adenocarcinoma cells, RAW 264.7 murine macrophages |
Table 2: In vitro efficacy of this compound.[1]
The inhibition of acid ceramidase by this compound leads to a significant accumulation of various ceramide species and a reduction in sphingosine and dihydroceramide levels in a variety of cell lines.[1]
In Vivo Activity
In vivo studies have demonstrated the systemic activity of this compound. Administration of this compound to mice at a dose of 10 mg/kg (intravenous) resulted in a marked reduction of acid ceramidase activity in multiple organs, including the brain, liver, heart, lungs, and kidneys.[1] This inhibition was accompanied by a corresponding increase in pulmonary ceramide levels.[1]
Signaling Pathways Modulated by this compound
The primary consequence of this compound-mediated acid ceramidase inhibition is the accumulation of intracellular ceramide. Ceramide is a critical bioactive lipid that functions as a second messenger in a multitude of signaling pathways, often with pro-apoptotic and anti-proliferative outcomes.
Ceramide-Mediated Apoptosis
Increased ceramide levels, as induced by this compound, can trigger apoptosis through both caspase-dependent and caspase-independent pathways.[2] Ceramide can directly act on mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[3][4] This, in turn, activates the caspase cascade, culminating in programmed cell death.[2][5]
Inhibition of YAP/TAZ Signaling
Recent research has uncovered a novel role for ceramide in the regulation of the Hippo signaling pathway effectors, YAP and TAZ.[1][6] Ceramide accumulation, resulting from acid ceramidase inhibition, promotes the phosphorylation of YAP, leading to its proteasomal degradation and subsequent inhibition of its nuclear localization and transcriptional activity.[1][7] This pathway is particularly relevant in the context of fibrosis, where YAP/TAZ are key drivers of fibroblast activation.[1]
Experimental Protocols
Measurement of Acid Ceramidase Activity (Fluorogenic Assay)
This protocol describes a method for determining acid ceramidase activity in cell lysates using a fluorogenic substrate.[8][9]
Materials:
-
Cell lysis buffer (e.g., 0.25 M sucrose)
-
Protein quantification assay (e.g., BCA assay)
-
96-well black microplates
-
Sodium acetate buffer (25 mM, pH 4.5)
-
Fluorogenic substrate (e.g., Rbm14-12) solution (4 mM in ethanol)
-
Methanol
-
Sodium periodate (NaIO₄) solution (2.5 mg/mL in 100 mM glycine/NaOH buffer, pH 10.6)
-
Microplate fluorescence reader (λex = 360 nm, λem = 446 nm)
Procedure:
-
Prepare cell lysates by sonication or other appropriate methods and determine the protein concentration.
-
In a 96-well plate, add the following to each well:
-
74.5 µL of 25 mM sodium acetate buffer (pH 4.5)
-
0.5 µL of 4 mM fluorogenic substrate solution (final concentration 20 µM)
-
10-25 µg of protein lysate in a volume of 25 µL
-
-
Include negative control wells containing the reaction mixture without the protein extract.
-
Incubate the plate at 37°C for 3 hours.
-
Stop the reaction by adding 50 µL of methanol to each well.
-
Add 100 µL of freshly prepared NaIO₄ solution to each well.
-
Protect the plate from light and incubate for 2 hours at room temperature.
-
Measure the fluorescence using a microplate reader.
Quantification of Ceramide and Sphingosine by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]
Materials:
-
Internal standards for various sphingolipid species
-
Extraction solvents (e.g., butanol, methanol)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
-
Mobile phases (e.g., acetonitrile, water with formic acid and ammonium formate)
Procedure:
-
Sample Preparation: Homogenize tissue or cell samples.
-
Internal Standard Spiking: Add a known amount of a mixture of internal standards to each sample.
-
Lipid Extraction: Perform a liquid-liquid extraction using appropriate organic solvents (e.g., a butanolic extraction).[11]
-
Solvent Evaporation: Evaporate the organic phase to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatographic gradient to separate the different sphingolipid species. Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of each sphingolipid species by comparing its peak area to that of the corresponding internal standard.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of acid ceramidase and the broader sphingolipid metabolic pathway in health and disease. Its ability to potently and specifically inhibit acid ceramidase, leading to the accumulation of ceramide, provides a powerful means to dissect the downstream signaling consequences of this bioactive lipid. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting this critical enzymatic node in lipid biochemistry. As our understanding of the intricate roles of sphingolipids continues to expand, compounds like this compound will be instrumental in translating fundamental discoveries into novel therapeutic strategies.
References
- 1. Targeting acid ceramidase inhibits YAP/TAZ signaling to reduce fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting acid ceramidase inhibits YAP/TAZ signaling to reduce fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ARN14974 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN14974 is a potent and systemically active inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. Acid ceramidase hydrolyzes the pro-apoptotic lipid ceramide into sphingosine and a fatty acid. By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramide, which can induce cell cycle arrest and apoptosis, making it a promising candidate for various therapeutic applications, including cancer research. These application notes provide detailed protocols for the dosage and administration of this compound in preclinical in vivo studies, based on currently available information.
Mechanism of Action: Sphingolipid Metabolism Modulation
This compound exerts its biological effects by inhibiting acid ceramidase, thereby altering the balance of key signaling lipids. This inhibition leads to an increase in the substrate of the enzyme, ceramide, and a decrease in its product, sphingosine, which is a precursor for the pro-survival lipid sphingosine-1-phosphate (S1P). The resulting accumulation of ceramide is a critical factor in the pro-apoptotic and anti-proliferative effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Acid Ceramidase Inhibition) | - | 79 nM | |
| IC₅₀ (Cellular AC Activity) | SW403 (human colon adenocarcinoma) | 825 nM | |
| IC₅₀ (Cellular AC Activity) | Raw 264.7 (mouse macrophage-like) | 400 nM |
Table 2: In Vivo Dosage and Administration of this compound and Similar Compounds
| Compound | Animal Model | Dosage | Route of Administration | Vehicle | Study Focus | Reference |
| This compound | Mice | 10 mg/kg | Intravenous (i.v.) | Not specified | Pharmacodynamic (AC activity) | |
| This compound (as "17a") | SCID Mice | Not specified | Not specified | PBS | Tumor Progression | [1] |
| Benzoxazolone Carboxamide (similar to this compound) | Mice | 90 mg/kg (daily) | Intraperitoneal (i.p.) | Not specified | Neuropathic Lysosomal Storage Diseases | |
| Carmofur (Acid Ceramidase Inhibitor) | Mice | 10 or 30 mg/kg | Intraperitoneal (i.p.) | 15% PEG, 15% Tween 80, 70% Saline | Pharmacodynamic (AC activity and ceramide levels) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol is based on the reported intravenous use of this compound in mice and general practices for formulating lipophilic compounds for in vivo studies.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound. Dissolve this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Vehicle Preparation: In a sterile vial, prepare the vehicle solution. Based on formulations for similar compounds, a vehicle consisting of 10% PEG300 and 5% Tween 80 in PBS is a suitable starting point. For example, to prepare 10 mL of vehicle, mix 1 mL of PEG300, 0.5 mL of Tween 80, and 8.5 mL of sterile PBS.
-
Dosing Solution Preparation: Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration. For a 10 mg/kg dose in a mouse with an injection volume of 100 µL (0.1 mL), the final concentration of the dosing solution should be 1 mg/mL (assuming a 20g mouse receives a 0.2 mg dose in 0.2 mL). To achieve this, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the vehicle.
-
Homogenization: Vortex the final dosing solution vigorously for at least 1 minute. If the solution appears cloudy or contains precipitates, sonicate for 5-10 minutes in a water bath until the solution is clear.
-
Sterilization: Sterilize the final dosing solution by filtering it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Administration: Administer the prepared solution to the animals via the tail vein. The injection volume should be calculated based on the animal's body weight.
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) for xenograft studies with human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group).
-
Dosing: Administer this compound at the desired dose and schedule (e.g., 10 mg/kg i.v. every other day, or 90 mg/kg i.p. daily). The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors, blood (for plasma), and other relevant organs.
-
Analysis:
-
Measure the final tumor weight.
-
Analyze ceramide levels in tumor tissue and plasma using LC-MS/MS to confirm target engagement.
-
Perform histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) on tumor sections.
-
Safety and Toxicology Considerations
-
This compound has been reported to be well-tolerated in mice at the tested dosages.
-
However, as with any new compound, it is crucial to monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
For longer-term studies, a more comprehensive toxicology assessment, including complete blood counts and serum chemistry, is recommended.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. Researchers should always adhere to institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for ARN14974 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of less than 1.5 years.[1] A key factor contributing to its poor prognosis is its highly invasive nature and resistance to conventional therapies.[2] Recent research has identified dysregulated sphingolipid metabolism as a critical driver of GBM malignancy.[2] Acid ceramidase (ASAH1), an enzyme that hydrolyzes pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P), is overexpressed in glioblastoma and correlates with a poor prognosis.[3][4] This makes ASAH1 a compelling therapeutic target.
ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase with a reported IC50 of 79 nM.[5] In vivo studies have demonstrated that this compound can reduce ASAH1 activity in multiple organs, including the brain, and increase ceramide levels.[5] While direct studies of this compound in glioblastoma are limited in publicly available literature, its properties as a brain-penetrant ASAH1 inhibitor suggest significant potential for glioblastoma research. These application notes provide a summary of the potential applications of this compound in glioblastoma research, drawing upon data from studies of other ASAH1 inhibitors where necessary, and offer detailed protocols for key experiments.
Mechanism of Action
This compound inhibits acid ceramidase, thereby blocking the breakdown of ceramide. This leads to an accumulation of intracellular ceramide and a decrease in the levels of sphingosine and its downstream product, S1P. The resulting shift in the ceramide/S1P ratio, often referred to as the sphingolipid rheostat, is central to the anti-cancer effects of ASAH1 inhibition. Increased ceramide levels can induce apoptosis and cell cycle arrest, while decreased S1P levels can inhibit cell migration, proliferation, and survival.[2] One of the key downstream signaling pathways affected by ASAH1 inhibition is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in glioblastoma and plays a crucial role in cell survival and proliferation.[2] Inhibition of ASAH1 has been shown to decrease the phosphorylation of Akt, a key component of this pathway.[3]
Data Presentation
Table 1: IC50 Values of ASAH1 Inhibitors in Glioblastoma Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| U87 | Carmofur | 37 | [6] |
| SJGBM2 | Carmofur | 50 | [6] |
| U87-10gy (Radioresistant) | Carmofur | 28 | [6] |
| SJGBM2-10gy (Radioresistant) | Carmofur | 21 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar, based on its high potency. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for p-Akt and Akt
This protocol is for assessing the effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate glioblastoma cells and treat with this compound at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C. A loading control like β-actin should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-Akt to total Akt.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is to evaluate the effect of this compound on the migratory capacity of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
6-well plates
-
Sterile 200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Seed glioblastoma cells in 6-well plates and grow them to confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate between this compound-treated and control cells.
Conclusion
This compound, as a potent and brain-penetrant inhibitor of acid ceramidase, holds significant promise as a research tool and potential therapeutic agent for glioblastoma. By modulating the sphingolipid balance, this compound can induce apoptosis, inhibit proliferation, and reduce the migration of glioblastoma cells. The provided protocols offer a framework for investigating the efficacy and mechanism of action of this compound in preclinical glioblastoma models. Further research is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with existing treatments for this devastating disease.
References
- 1. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A phase I study of the ceramide nanoliposome in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARN14974-Induced Ceramide Accumulation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN14974 is a potent, selective, and systemically active inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism responsible for the hydrolysis of ceramide into sphingosine and a fatty acid. By inhibiting AC, this compound effectively blocks the degradation of ceramide, leading to its accumulation within the cell. Ceramide is a bioactive lipid that plays a crucial role in various cellular processes, including the regulation of apoptosis, cell growth, and senescence. Elevated ceramide levels are often associated with the induction of programmed cell death in cancer cells, making AC a promising therapeutic target for oncology research and drug development. These application notes provide detailed protocols for utilizing this compound to induce ceramide accumulation in in vitro cell culture models, along with methods for quantifying changes in ceramide levels and assessing the impact on cell viability.
Introduction to this compound
This compound is a benzoxazolone carboxamide that acts as a potent inhibitor of acid ceramidase with an IC₅₀ value of 79 nM.[1] Its mechanism of action involves the covalent modification of the catalytic cysteine residue in the active site of the enzyme. This irreversible inhibition leads to a sustained increase in intracellular ceramide concentrations. Studies have demonstrated the efficacy of this compound in various cell lines, including SW403 human colon adenocarcinoma cells and RAW 264.7 murine macrophages, at concentrations ranging from 0.1 to 20 µM.[1] The accumulation of ceramide upon treatment with this compound can trigger downstream signaling pathways that ultimately lead to apoptosis, highlighting its potential as an anti-cancer agent.
Data Presentation
The following tables summarize the quantitative effects of acid ceramidase inhibitors on ceramide accumulation and cell viability in SW403 human colon adenocarcinoma cells. While this data was generated using ARN080 and ARN398, two structurally related and potent AC inhibitors, it serves as a strong proxy for the expected effects of this compound.
Table 1: Effect of Acid Ceramidase Inhibitors on Ceramide Levels in SW403 Cells
| Treatment (3 hours) | Cer(d18:1/14:0) (pmol/mg protein) | Cer(d18:1/16:0) (pmol/mg protein) | Cer(d18:1/18:0) (pmol/mg protein) |
| Vehicle (Control) | ~5 | ~50 | ~25 |
| 3 µM AC Inhibitor | ~15 | ~150 | ~75 |
Data is estimated from graphical representations in a study using similar potent acid ceramidase inhibitors, ARN080 and ARN398, in SW403 cells and demonstrates an approximate 3-fold increase in these ceramide species upon treatment.
Table 2: Effect of Acid Ceramidase Inhibitors on SW403 Cell Viability (72 hours)
| Compound | EC₅₀ (µM) |
| ARN080 | 12.6 ± 3.0 |
| ARN398 | 37.0 ± 2.6 |
This data indicates that sustained inhibition of acid ceramidase over 72 hours leads to a significant reduction in cell viability, with EC₅₀ values in the low micromolar range.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.
Caption: Workflow for in vitro analysis of this compound effects.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound
This protocol describes the general procedure for treating adherent cell lines, such as SW403 or RAW 264.7, with this compound.
Materials:
-
SW403 or RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed SW403 or RAW 264.7 cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial experiments is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared treatment media to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 3 hours for ceramide accumulation studies or 24-72 hours for cell viability assays) at 37°C in a 5% CO₂ incubator.
-
Harvesting/Analysis: Proceed with the appropriate downstream analysis as described in the following protocols.
Protocol 2: Quantification of Ceramide Levels by LC-MS/MS
This protocol provides a general method for the extraction and quantification of ceramides from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Cell scraper
-
Methanol
-
Chloroform
-
Internal standards (e.g., C17:0 ceramide)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: After treatment, place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Lipid Extraction:
-
Add 1 mL of a cold methanol/PBS (1:1, v/v) solution to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add the internal standard.
-
Add 2 mL of chloroform and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Sample Preparation:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 9:1, v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different ceramide species using a suitable C18 column and a gradient of mobile phases (e.g., water/methanol/formic acid and isopropanol/acetonitrile/formic acid).
-
Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for each ceramide species of interest.
-
-
Data Analysis:
-
Quantify the amount of each ceramide species by comparing the peak area to that of the internal standard.
-
Normalize the ceramide levels to the total protein content of the cell lysate.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Treated and control cells in a 96-well plate from Protocol 1
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of this compound to determine the EC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of ceramide-mediated signaling pathways. By potently and selectively inhibiting acid ceramidase, it allows for the controlled accumulation of intracellular ceramides, which can be used to investigate their role in cellular processes such as apoptosis. The protocols provided herein offer a framework for researchers to utilize this compound effectively in their experimental models and to quantify its impact on ceramide levels and cell viability. These studies can contribute to a better understanding of the therapeutic potential of targeting ceramide metabolism in various diseases, particularly in cancer.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ARN14974 Concentration for Apoptosis Induction
Welcome to the technical support center for ARN14974. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions to effectively utilize this compound for inducing apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a potent and systemically active benzoxazolone carboxamide inhibitor of acid ceramidase (AC), with an IC50 of 79 nM.[1] Acid ceramidase is a lysosomal enzyme that hydrolyzes the pro-apoptotic lipid ceramide into sphingosine and a fatty acid. By inhibiting this enzyme, this compound leads to the accumulation of intracellular ceramide. Elevated ceramide levels trigger the intrinsic pathway of apoptosis, primarily through mitochondrial-dependent mechanisms. This includes alterations in mitochondrial outer membrane permeability, the release of pro-apoptotic factors like cytochrome c, and the generation of reactive oxygen species (ROS), ultimately leading to caspase activation and programmed cell death.[2][3]
Q2: What is the recommended concentration range for this compound to induce apoptosis?
A2: The optimal concentration of this compound for apoptosis induction is cell-type dependent. In vitro studies have shown efficacy in the range of 0.1 to 20 µM in cell lines such as SW403 adenocarcinoma and RAW 264.7 murine macrophages.[1] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line.
Q3: What is a suitable positive control for apoptosis induction in my experiments?
A3: A common positive control for inducing apoptosis is staurosporine at a concentration of 1 µM. The incubation time will vary depending on the cell line, but a 6-hour treatment is often sufficient to induce a detectable apoptotic response.
Q4: What are the known off-target effects of this compound?
A4: While specific off-target profiling for this compound is not extensively published, studies on related benzoxazolone carboxamides suggest potential for off-target activity. For instance, a similar compound, 17a, has been shown to have a weak inhibitory effect on cathepsin D. Another compound from the same class, 22m, was found to inhibit fatty acid amide hydrolase (FAAH). Researchers should be aware of these potential off-target effects and consider appropriate control experiments.
Data Presentation
Table 1: Concentration of this compound and other Acid Ceramidase Inhibitors in In Vitro Studies
| Compound | Cell Line(s) | Concentration Range | Effect | Reference |
| This compound | SW403 adenocarcinoma, RAW 264.7 murine macrophages | 0.1 - 20 µM | Inhibition of acid ceramidase activity, increased ceramide levels | [1] |
| ARN14988 | U87MG, patient-derived glioblastoma stem-like cells (GSC lines 22, 33, 44) | IC50: 11–104 µM | Killing of cancer cells | [4] |
| Ceranib-2 | MCF-7, MDA MB-231 | IC50 doses | Induction of apoptosis | [5] |
| d-erythro-MAPP | MCF-7 | IC50: 4.4 µM | Reduced cell viability |
Note: IC50 values for apoptosis induction by this compound are not widely available in the public domain and should be determined empirically for each cell line.
Experimental Protocols
Protocol for Optimizing this compound Concentration for Apoptosis Induction using Annexin V Staining
This protocol outlines the steps to determine the optimal concentration of this compound for inducing apoptosis in a specific cell line, followed by the detection of apoptotic cells using Annexin V flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment (Dose-Response):
-
Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1, 1, 5, 10, and 20 µM.
-
Include an untreated control (vehicle only, e.g., DMSO) and a positive control (e.g., 1 µM staurosporine).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time. A 24-hour incubation is a good starting point, but a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended for a comprehensive analysis.
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to centrifuge tubes.
-
Adherent cells: Aspirate the medium (collecting it in a centrifuge tube as it may contain apoptotic cells) and wash the cells with PBS. Add Trypsin-EDTA to detach the cells. Combine the detached cells with the collected medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the Annexin V kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set up the flow cytometer gates (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptosis induction | - Suboptimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to ceramide-induced apoptosis.- this compound has degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM).- Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).- Test a different cell line known to be sensitive to ceramide-induced apoptosis as a positive control.- Ensure proper storage of this compound (-20°C) and prepare fresh dilutions for each experiment. |
| High background apoptosis in control cells | - Cells were overgrown or stressed before treatment.- Harsh cell handling during harvesting.- Contamination of cell culture. | - Ensure cells are in the logarithmic growth phase and not over-confluent.- Handle cells gently during trypsinization and centrifugation.- Check for and address any potential contamination. |
| High percentage of necrotic cells (PI positive) | - this compound concentration is too high, leading to rapid cell death.- The chosen time point is too late in the apoptotic process. | - Reduce the concentration of this compound.- Perform a time-course experiment to identify an earlier time point where apoptosis is detectable before significant necrosis occurs. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Pipetting errors. | - Standardize the cell seeding density and ensure consistent confluency.- Use a timer to ensure precise incubation periods.- Calibrate pipettes and ensure accurate and consistent reagent addition. |
| Unexpected cellular effects | - Potential off-target effects of this compound. | - Review the literature for known off-target effects of benzoxazolone carboxamides.- Consider using a structurally different acid ceramidase inhibitor as a control to confirm that the observed phenotype is due to acid ceramidase inhibition. |
Visualizations
Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.
Caption: Workflow for determining the optimal this compound concentration for apoptosis induction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ARN14974
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using ARN14974. The information focuses on addressing potential off-target effects and ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of acid ceramidase (ASAH1).[1] Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a fatty acid. By inhibiting this enzyme, this compound leads to an increase in cellular levels of ceramide, a pro-apoptotic lipid, and a decrease in sphingosine and its downstream product, sphingosine-1-phosphate (S1P), which is a pro-survival signaling molecule.
Q2: Have any specific off-target effects of this compound been reported in the literature?
To date, publicly available literature and safety profiles for this compound have not reported any specific, significant off-target effects. The compound is generally described as a specific inhibitor of acid ceramidase. However, the absence of reported off-target effects does not definitively rule out their existence. Comprehensive off-target screening data, such as broad kinase profiling, has not been published. Researchers should remain vigilant for unexpected phenotypes in their experiments.
Q3: What are the potential, theoretical off-target effects for a small molecule inhibitor like this compound?
While this compound is designed for high specificity, it is a small molecule and, like all such inhibitors, has the potential to interact with other proteins, particularly those with similar binding pockets. Potential off-target effects could theoretically include:
-
Inhibition of other hydrolases: Interaction with other enzymes that have a similar catalytic mechanism or substrate-binding site.
-
Interaction with other lipid-metabolizing enzymes: The sphingolipid metabolism pathway contains numerous enzymes that could be potential off-targets.
-
Binding to kinases: Many small molecule inhibitors have been found to have off-target effects on protein kinases.
It is important to note that these are theoretical possibilities, and there is currently no evidence to suggest that this compound exhibits these off-target activities.
Q4: How can I be confident that the phenotype I observe is due to the inhibition of acid ceramidase and not an off-target effect?
To increase confidence in your results, it is crucial to perform validation experiments. These may include:
-
Rescue experiments: Attempt to rescue the observed phenotype by adding exogenous sphingosine or S1P, the products of the reaction catalyzed by acid ceramidase.
-
Use of a structurally unrelated inhibitor: If possible, use another known acid ceramidase inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of acid ceramidase (ASAH1). This should phenocopy the effects of this compound if the mechanism is on-target.
-
Direct measurement of ceramide and sphingosine levels: Confirm that this compound treatment leads to the expected changes in the levels of these lipids in your experimental system.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental outcomes that may be related to the use of this compound.
Issue 1: Unexpected or inconsistent cellular phenotype.
If you observe a cellular phenotype that is not consistent with the known function of acid ceramidase inhibition (e.g., unexpected changes in cell morphology, proliferation, or signaling pathways), consider the following troubleshooting steps.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Troubleshooting logic for unexpected cellular phenotypes.
Issue 2: Lack of expected effect on ceramide levels.
If you do not observe an increase in ceramide or a decrease in sphingosine levels after treatment with this compound, consider the following:
-
Cellular uptake and metabolism: Ensure that this compound is being taken up by your cells and is not being rapidly metabolized.
-
Assay sensitivity: Verify that your lipidomics method is sensitive enough to detect the expected changes.
-
Basal acid ceramidase activity: Your cell type may have very low basal acid ceramidase activity, in which case inhibition will not produce a significant change in ceramide levels.
Quantitative Data Summary
The following table summarizes the known on-target potency of this compound. No quantitative data for off-target effects are currently available in the public domain.
| Compound | Target | IC50 | Cell-Based Activity | In Vivo Activity |
| This compound | Acid Ceramidase (ASAH1) | 79 nM | In SW403 adenocarcinoma cells and RAW 264.7 murine macrophages, it inhibits acid ceramidase activity and increases ceramide levels at concentrations from 0.1 to 20 µM.[1] | At 10 mg/kg (i.v.) in mice, it reduces acid ceramidase activity in multiple organs and increases pulmonary ceramide levels.[1] |
Experimental Protocols for Off-Target Assessment
The following are generalized protocols that can be adapted to investigate potential off-target effects of this compound in your specific experimental system.
Protocol 1: Kinase Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
Kinase Profiling Workflow
References
Troubleshooting inconsistent results with ARN14974
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ARN14974, a potent inhibitor of acid ceramidase (AC). The information is tailored for scientists and professionals in drug development and related fields to address potential inconsistencies in experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors related to compound handling, assay conditions, and cellular systems. Here are the most common sources of variability:
-
Compound Solubility and Stability: this compound has low aqueous solubility.[1][2] Improper dissolution or precipitation during the experiment can lead to a lower effective concentration and thus a higher apparent IC50. The benzoxazolone carboxamide scaffold can also exhibit chemical instability in certain buffer conditions.[3]
-
Cell Density and Health: The number of cells and their metabolic state can influence the apparent potency of the inhibitor. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. Ensure consistent cell seeding densities and that cells are in a healthy, logarithmic growth phase.
-
Incubation Time: The inhibitory effect of this compound is time-dependent. Shorter or inconsistent incubation times can lead to underestimation of its potency. It is crucial to establish and maintain a consistent incubation period across all experiments.
-
Assay-Specific Parameters: Variations in substrate concentration, enzyme concentration (in biochemical assays), or serum concentration in cell-based assays can all impact the measured IC50 value.
Troubleshooting Summary for Inconsistent IC50 Values
| Potential Cause | Recommendation |
| Compound Handling | Prepare fresh stock solutions in DMSO or DMF.[4] Avoid repeated freeze-thaw cycles. Ensure complete dissolution before adding to the assay medium. Visually inspect for any precipitation. |
| Assay Conditions | Maintain consistent cell seeding density and passage number. Use a standardized incubation time. Optimize and standardize substrate and enzyme concentrations. |
| Data Analysis | Use a consistent data analysis method and software for curve fitting. Ensure that the top and bottom of the dose-response curve are well-defined. |
Q2: The expected increase in intracellular ceramide levels after this compound treatment is not consistently observed or is lower than expected. What could be the issue?
Measuring changes in intracellular ceramide levels can be challenging due to the complexity of lipid metabolism and measurement techniques.
-
Subcellular Localization: A significant portion of cellular ceramide is located in intracellular compartments, with only a small fraction at the plasma membrane under resting conditions.[5] this compound-induced changes might be localized to specific organelles and may be difficult to detect when measuring total cellular ceramide.
-
Metabolic Flux: Ceramide is a central hub in sphingolipid metabolism. Even with acid ceramidase inhibited, ceramide can be converted to other sphingolipids, such as sphingomyelin or complex glycosphingolipids. The rate of these alternative pathways can vary between cell types and experimental conditions.
-
Measurement Technique: The method used to quantify ceramide is critical. Mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[6] Less sensitive methods may not detect subtle but biologically significant changes. The extraction efficiency of ceramides can also be a source of variability.
-
Cellular Stress: External factors like serum starvation or confluency can independently modulate ceramide levels, potentially masking the effect of this compound.
Experimental Protocols
Protocol: Assessment of Cell Viability Following this compound Treatment
This protocol outlines a general procedure for determining the effect of this compound on the viability of a cancer cell line using a standard colorimetric assay (e.g., MTT or WST-1).
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Cancer cell line of interest (e.g., SW403 adenocarcinoma cells)[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 to 20 µM).[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance/fluorescence from all wells. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for evaluating this compound.
Signaling Pathways
Inhibition of Acid Ceramidase by this compound and Downstream Signaling Consequences
This compound inhibits acid ceramidase, leading to the accumulation of its substrate, ceramide, and the depletion of its product, sphingosine. This shift in the ceramide/sphingosine-1-phosphate (S1P) rheostat can trigger various downstream signaling events, often promoting apoptosis and cell cycle arrest.
Caption: this compound inhibits acid ceramidase, altering sphingolipid signaling.
References
- 1. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing ARN14974-Associated Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the toxicity of ARN14974 in normal (non-cancerous) cells during pre-clinical experiments. The guidance provided is based on the known mechanism of action of this compound and general strategies for mitigating drug-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential solutions and detailed experimental protocols.
Issue: Significant cytotoxicity observed in normal cell lines at effective concentrations for cancer cell lines.
Potential Cause:
This compound is an inhibitor of acid ceramidase, leading to an accumulation of ceramide.[1] While elevated ceramide levels are intended to induce apoptosis in cancer cells, they can also be cytotoxic to normal cells.[2][3] This off-target toxicity may be due to the disruption of the ceramide/sphingosine-1-phosphate (S1P) rheostat, which is crucial for cell fate decisions.[2] Additionally, high ceramide levels can downregulate nutrient transporters, leading to cellular starvation and death.[4]
Suggested Mitigation Strategies:
-
Dose Optimization and Combination Therapy: Reducing the concentration of this compound and combining it with another therapeutic agent that has a different toxicity profile can be an effective strategy.[5] This approach aims to achieve a synergistic anti-cancer effect while minimizing the dose-dependent toxicity of each compound.
-
Nutrient Supplementation: Since ceramide accumulation can lead to the downregulation of nutrient transporters, supplementing the cell culture medium with key nutrients may alleviate cytotoxicity in normal cells.[4]
-
Targeted Delivery Systems: While technically more complex, encapsulating this compound in a nanoparticle-based drug delivery system can help in targeting the drug specifically to cancer cells, thereby sparing normal cells.[6]
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might allow normal cells to recover from the cytotoxic effects of this compound while still maintaining therapeutic pressure on cancer cells.
Quantitative Data Summary
The following table summarizes hypothetical data from an in-vitro experiment designed to test strategies for reducing this compound toxicity in a normal human fibroblast cell line (HFF-1) compared to a human colon adenocarcinoma cell line (SW403).
| Experimental Condition | This compound Conc. (µM) | HFF-1 Viability (%) | SW403 Viability (%) | Notes |
| Control | 0 | 100 ± 4.5 | 100 ± 5.2 | Vehicle-treated cells. |
| This compound Monotherapy | 10 | 45 ± 6.1 | 30 ± 5.8 | Effective concentration for cancer cell killing, but toxic to normal cells. |
| This compound + Nutrient Supplement | 10 | 75 ± 5.3 | 32 ± 6.0 | Supplement: 5 mM Methyl Pyruvate. Shows protective effect in normal cells. |
| This compound Low Dose | 5 | 80 ± 4.9 | 65 ± 7.1 | Reduced toxicity in normal cells, but also reduced efficacy in cancer cells. |
| This compound Low Dose + Synergistic Agent | 5 | 78 ± 5.5 | 35 ± 6.3 | Synergistic Agent: 1 µM Paclitaxel. Maintains efficacy with lower toxicity. |
Data are represented as mean ± standard deviation.
Experimental Protocol: Assessing Cytotoxicity and Mitigation Strategies
This protocol outlines a method for evaluating the cytotoxicity of this compound and the effectiveness of mitigation strategies using a standard MTT assay.
Objective: To determine the viability of normal and cancer cell lines following treatment with this compound alone and in combination with a nutrient supplement.
Materials:
-
Normal cell line (e.g., HFF-1) and cancer cell line (e.g., SW403)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
Methyl Pyruvate (sterile, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
For the nutrient supplementation arm, prepare this compound dilutions in complete culture medium containing 5 mM Methyl Pyruvate.
-
Remove the old medium from the cells and add 100 µL of the treatment medium to each well.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Signaling Pathway of this compound Action and Potential Toxicity
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Assessing Mitigation Strategies
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide starves cells to death by downregulating nutrient transporter proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
ARN14974 not increasing ceramide levels: what to do?
Welcome to the technical support center for ARN14974. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase (AC) , with a reported IC₅₀ of 79 nM.[1][2] Acid ceramidase is a key enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound blocks the degradation of ceramide. This inhibition is expected to lead to an intracellular accumulation of various ceramide species and a corresponding decrease in the levels of its downstream metabolites, sphingosine and sphingosine-1-phosphate (S1P).[2][3]
Q2: What is the primary expected outcome of treating cells with this compound?
A2: The primary and most direct outcome of effective acid ceramidase inhibition by this compound is an increase in intracellular ceramide levels . This has been demonstrated in various cell lines, including SW403 adenocarcinoma cells and RAW 264.7 murine macrophages, as well as in vivo in mouse pulmonary tissue.[1] The accumulation of ceramide, a pro-apoptotic lipid, is often associated with the induction of cell cycle arrest and cell death.[4][5][6]
Q3: I treated my cells with this compound, but I am not observing an increase in ceramide levels. What are the potential reasons?
A3: This is a common issue that can arise from several factors spanning the experimental protocol, underlying cell biology, and the analytical methods used for detection. The main areas to investigate are:
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Compound Integrity and Dosing: Issues with the inhibitor's solubility, concentration, or stability.
-
Cellular and Biological Context: The specific cell type's metabolic wiring and compensatory mechanisms.
-
Analytical Measurement: The sensitivity and specificity of the ceramide quantification method.
The detailed troubleshooting guide below will walk you through each of these areas to help identify the root cause.
In-Depth Troubleshooting Guide
Section 1: Compound and Experimental Protocol
Q1.1: Is the this compound properly dissolved and administered to the cells?
A1.1: Poor solubility is a frequent cause of lower-than-expected efficacy.
-
Solubility: this compound is soluble in DMF and DMSO at approximately 2 mg/mL.[1] Ensure the compound is fully dissolved in the solvent before diluting it into your cell culture medium. Precipitates, even if microscopic, will drastically reduce the effective concentration.
-
Final Concentration: Published studies have used this compound at concentrations ranging from 0.1 µM to 20 µM in cell culture.[1][3] If your concentration is too low, the inhibition may be insufficient to produce a measurable change in ceramide levels. Consider performing a dose-response experiment.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO-treated cells) to ensure that the solvent itself is not affecting ceramide levels.
Q1.2: Could the this compound have degraded?
A1.2: Check the storage and handling of the compound.
-
Storage: this compound should be stored at -20°C. The solid form is stable for at least four years under these conditions.[1]
-
Stock Solutions: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.
Q1.3: Is the treatment duration appropriate?
A1.3: The time required to observe a significant accumulation of ceramide can vary. Studies have employed treatment times ranging from 24 to 48 hours.[3] If the incubation time is too short, the change in ceramide levels may be below the detection limit of your assay. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific cell model.
Section 2: Biological and Cellular Considerations
Q2.1: How can my choice of cell line affect the outcome?
A2.1: The metabolic background of your cell line is critical.
-
Acid Ceramidase Expression/Activity: this compound inhibits acid ceramidase. If your cell line has very low basal expression or activity of this enzyme, then inhibiting it will have a minimal effect on total ceramide levels. Consider measuring the basal activity of acid ceramidase in your cells.
-
Compensatory Pathways: Cells tightly regulate ceramide levels through a process called homeostasis.[7][8][9] If ceramide degradation is blocked by this compound, the cell may compensate by:
-
Other Ceramidases: Besides acid ceramidase, cells also have neutral and alkaline ceramidases.[11] Depending on the cell type and subcellular compartment, these other enzymes may still be actively degrading ceramide, masking the effect of inhibiting the acid isoform.
The Sphingolipid Rheostat & Role of this compound
The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often called the "sphingolipid rheostat". This compound shifts this balance toward ceramide accumulation.
Caption: this compound inhibits Acid Ceramidase (AC), blocking ceramide breakdown.
Section 3: Analytical and Measurement Methods
Q3.1: Is my ceramide detection method sensitive enough?
A3.1: Measuring lipids can be challenging.
-
Gold Standard: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying specific ceramide species.[12][13] Methods like TLC are generally less sensitive and provide semi-quantitative data at best.[12]
-
Subcellular vs. Total Ceramide: this compound inhibits the lysosomal acid ceramidase. The resulting increase in ceramide might be localized to the lysosome, representing a small fraction of the total cellular ceramide pool.[14] A whole-cell lysate measurement might not be sensitive enough to detect this localized change.[14]
-
Ceramide Species: There are many different ceramide species, varying by the length of their fatty acid chain (e.g., C16, C18, C24). Your LC-MS/MS method must be optimized to detect the specific species that are most affected by acid ceramidase inhibition in your cell line.[15]
Q3.2: Could my sample preparation be the issue?
A3.2: Proper lipid extraction is crucial for accurate results.
-
Extraction Protocol: Use a well-established lipid extraction method, such as a Bligh-Dyer or Folch extraction, to efficiently isolate ceramides from your cell lysates.[13][16]
-
Internal Standards: It is essential to spike your samples with an appropriate internal standard (e.g., a non-endogenous C17-ceramide) before extraction.[15] This allows you to normalize for variability in extraction efficiency and instrument response, which is critical for accurate quantification.
General Experimental Workflow
A typical experiment involves cell treatment, lipid extraction, and quantification. Each step is a potential source of error.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Altering sphingolipid metabolism attenuates cell death and inflammatory response after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Sphingolipids for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms involved in cellular ceramide homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms involved in cellular ceramide homeostasis | Semantic Scholar [semanticscholar.org]
- 10. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accesson.kr [accesson.kr]
Long-term stability of ARN14974 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and handling of ARN14974 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] Under proper long-term storage conditions at -20°C, the solid compound is stable for at least four years.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] For stock solutions, short-term storage at 0 - 4°C for a few days to weeks is acceptable. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C for several months.[1]
Q3: Is this compound stable in aqueous solutions?
A3: While specific quantitative data for this compound in aqueous solutions is limited, a study on related benzoxazolone carboxamides has shown that the introduction of a p-fluorophenyl group, as is present in this compound, can improve chemical stability. Some related compounds have demonstrated a half-life of greater than 8 hours in phosphate-buffered saline (PBS) at pH 7.4.[3] However, for critical experiments, it is advisable to prepare fresh dilutions in aqueous buffers from a DMSO stock solution shortly before use.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and systemically active inhibitor of acid ceramidase (AC).[4] This enzyme is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting AC, this compound leads to an increase in cellular ceramide levels.
Data on Storage and Stability
The following tables summarize the available data on the storage and stability of this compound.
Table 1: Storage Recommendations for this compound
| Form | Storage Condition | Duration | Stability | Reference |
| Solid | 0 - 4°C, dry, dark | Short-term (days to weeks) | Stable | [1] |
| Solid | -20°C, dry, dark | Long-term (months to years) | ≥ 4 years | [2] |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | Stable | [1] |
| Stock Solution (in DMSO) | -20°C | Long-term (months) | Stable | [1] |
Experimental Protocols
Protocol: In Vitro Acid Ceramidase (AC) Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound on acid ceramidase in cell lysates.
Materials:
-
Cell line expressing acid ceramidase (e.g., A375 melanoma cells)
-
Lysis buffer (e.g., 25 mM sodium acetate pH 4.5, 0.2 M sucrose)
-
Protein quantification assay kit (e.g., BCA assay)
-
Fluorogenic acid ceramidase substrate (e.g., Rbm14-12)
-
This compound
-
DMSO (for dissolving this compound and substrate)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to confluency.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in lysis buffer and homogenize.
-
Centrifuge the homogenate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in ethanol or DMSO.
-
In a 96-well plate, add a fixed amount of cell lysate protein (e.g., 10-25 µg) to each well.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound (or vehicle control - DMSO) to the wells containing the cell lysate.
-
Pre-incubate the plate at 37°C for a designated time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well (final concentration, e.g., 20 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for the desired reaction time (e.g., 3 hours).
-
Stop the reaction according to the substrate manufacturer's instructions (this may involve adding a stop solution).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme or no substrate).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no inhibition observed | Compound Degradation: this compound, like other benzoxazolone carboxamides, may have limited stability in DMSO over extended periods at room temperature. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Conditions: The pH of the assay buffer is critical for acid ceramidase activity (optimal pH ~4.5). | Ensure the assay buffer is at the correct pH. Verify the activity of the enzyme preparation with a known inhibitor as a positive control. | |
| High background fluorescence | Substrate Instability: The fluorogenic substrate may be unstable and hydrolyze spontaneously. | Run control wells without enzyme to determine the rate of spontaneous substrate hydrolysis. Protect the substrate from light. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and check for autofluorescence of all components before starting the experiment. | |
| Low enzyme activity | Poor Lysate Quality: Inefficient cell lysis or protein degradation can lead to low enzyme activity. | Use a validated lysis protocol and keep samples on ice throughout the preparation. Consider adding protease inhibitors to the lysis buffer. |
| Sub-optimal Substrate Concentration: The substrate concentration may be too low for optimal enzyme kinetics. | Titrate the substrate concentration to determine the optimal working concentration for your specific assay conditions. |
Visualizations
Signaling Pathway of Ceramide Metabolism
Caption: this compound inhibits Acid Ceramidase in the sphingolipid metabolic pathway.
Experimental Workflow for AC Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against Acid Ceramidase.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common issues in AC inhibition assays.
References
Validation & Comparative
Validating ARN14974's Inhibition of Acid Ceramidase: A Comparative Guide
This guide provides a comprehensive comparison of ARN14974 with other acid ceramidase (AC) inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Acid Ceramidase as a Therapeutic Target
Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic activity is a key regulator of the ceramide/sphingosine-1-phosphate (S1P) rheostat, which governs cell fate.[3] Ceramide accumulation is associated with pro-apoptotic and anti-proliferative signaling, while sphingosine can be phosphorylated to S1P, a potent signaling lipid that promotes cell survival, proliferation, and inflammation.[1][4][5]
Overexpression of acid ceramidase has been implicated in various cancers, including prostate, melanoma, and glioblastoma, where it contributes to therapeutic resistance.[6][7] Consequently, the inhibition of acid ceramidase has emerged as a promising strategy to increase intracellular ceramide levels, thereby inducing apoptosis in cancer cells and sensitizing them to conventional therapies.[7][8][9]
Comparative Analysis of Acid Ceramidase Inhibitors
This compound is a potent, systemically active benzoxazolone carboxamide inhibitor of intracellular acid ceramidase.[10][11] To objectively evaluate its performance, this section compares its inhibitory potency with other known acid ceramidase inhibitors.
In Vitro and Cellular Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative inhibitors against acid ceramidase.
| Inhibitor | Type | In Vitro IC50 | Cellular IC50 | Cell Line | Reference(s) |
| This compound | Benzoxazolone Carboxamide | 79 nM | 400 nM - 825 nM | RAW 264.7, SW403 | [10][11] |
| Carmofur | 5-FU Derivative | 29 nM (rat) | - | - | [6][10][12] |
| Acid Ceramidase-IN-1 | - | 166 nM | - | - | [10] |
| B-13 | Ceramide Analogue | ~10 µM | Inactive in intact cells | - | [8][13] |
| LCL464 | B-13 Analogue | 50% inhibition at 50 µM | More potent than B-13 | MCF7 | [8] |
| N-Oleoylethanolamine (NOE) | Endocannabinoid-like | Ki ~500 µM | ~15 µM | A549 | [8][13] |
| D-MAPP | Ceramide Analogue | 1-5 µM / 500 µM | - | HL-60 / Melanoma | [8][13] |
| Ceranib-2 | Quinolinone-based | - | 28 µM | SKOV3 | [3][5][14][15] |
Signaling Pathways and Experimental Workflows
Acid Ceramidase Signaling Pathway
Inhibition of acid ceramidase blocks the breakdown of ceramide, leading to its accumulation. Elevated ceramide levels can trigger the mitochondrial apoptosis pathway.[2] This is in contrast to the pro-survival signals mediated by the downstream product, sphingosine-1-phosphate (S1P).
Experimental Workflow for Inhibitor Validation
A typical workflow for validating a novel acid ceramidase inhibitor involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
In Vitro Acid Ceramidase Activity Assay (Fluorogenic)
This protocol is adapted from a method utilizing a fluorogenic substrate to measure acid ceramidase activity in a 96-well plate format.[16][17]
Materials:
-
Recombinant human acid ceramidase
-
Fluorogenic substrate (e.g., Rbm14-12)
-
25 mM Sodium acetate buffer, pH 4.5
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Methanol
-
Sodium periodate (NaIO4) solution (2.5 mg/mL in 100 mM glycine/NaOH buffer, pH 10.6)
-
96-well microplate
-
Microplate fluorescence reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In each well of a 96-well plate, add the following in order:
-
25 mM Sodium acetate buffer (pH 4.5)
-
A fixed amount of recombinant acid ceramidase
-
Test inhibitor at various concentrations
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate (final concentration, e.g., 20 µM).
-
Incubate the plate at 37°C for 1-3 hours.
-
Stop the reaction by adding methanol to each well.
-
Add the NaIO4 solution to each well and incubate in the dark for 1-2 hours at 37°C.
-
Measure the fluorescence using a microplate reader (e.g., λex 360 nm, λem 446 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using appropriate software.
Quantification of Intracellular Ceramide and Sphingosine by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of sphingolipids from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21]
Materials:
-
Cultured cells treated with the test inhibitor or vehicle control
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and other HPLC-grade solvents
-
Internal standards (e.g., C17:0 ceramide)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable method (e.g., sonication in methanol).
-
Perform a lipid extraction, for example, using a modified Bligh-Dyer method with chloroform and methanol. Add internal standards before extraction.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid pellet in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different lipid species using a suitable column (e.g., C8 or C18 reverse-phase) and a gradient elution.
-
Detect and quantify the specific ceramide and sphingosine species using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Normalize the levels of each lipid species to the internal standard.
-
Further normalize the data to total protein or cell number.
-
Compare the lipid levels in inhibitor-treated samples to the vehicle-treated controls.
-
Conclusion
This compound is a highly potent inhibitor of acid ceramidase, demonstrating low nanomolar efficacy in vitro. Its ability to penetrate cells and inhibit the enzyme in a cellular context, leading to the expected modulation of sphingolipid levels, makes it a valuable tool for studying the biological roles of acid ceramidase and a promising candidate for further therapeutic development. This guide provides a framework for comparing this compound to other inhibitors and offers standardized protocols to validate its mechanism of action. The continued investigation of potent and specific acid ceramidase inhibitors like this compound holds significant potential for advancing the treatment of cancer and other diseases associated with dysregulated sphingolipid metabolism.
References
- 1. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rupress.org [rupress.org]
- 5. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. Molecular mechanism of inhibition of acid ceramidase by carmofur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid ceramidase is a novel drug target for pediatric brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. karger.com [karger.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pp.bme.hu [pp.bme.hu]
- 19. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. lipidmaps.org [lipidmaps.org]
A Comparative Analysis of the Potency of Acid Ceramidase Inhibitors: ARN14974 versus B13
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapeutics, the inhibition of acid ceramidase (AC) has emerged as a promising strategy for the treatment of various diseases, including cancer. This guide provides a detailed comparison of two known AC inhibitors, ARN14974 and B13, with a focus on their potency, supported by experimental data and methodologies for the research community.
Introduction to this compound and B13
This compound is a novel, highly potent and systemically active inhibitor of acid ceramidase. It belongs to the benzoxazolone carboxamide class of compounds. In contrast, B13 is a ceramide analogue that has been historically utilized as a tool compound for studying the effects of ceramidase inhibition. Both molecules exert their biological effects by blocking the activity of acid ceramidase, a key enzyme in sphingolipid metabolism.
Potency Comparison
The potency of a drug is a critical measure of its therapeutic potential, often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency.
Experimental data clearly demonstrates that this compound is a significantly more potent inhibitor of acid ceramidase than B13.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Acid Ceramidase | 79 nM | [1] |
| B13 | Acid Ceramidase | ~10 µM - 27.7 µM | [2] |
As illustrated in the table, this compound exhibits an IC50 in the nanomolar range, while B13's IC50 is in the micromolar range. This indicates that a much lower concentration of this compound is required to achieve the same level of acid ceramidase inhibition as B13, highlighting its superior potency.
The Role of Acid Ceramidase in Cellular Signaling
Acid ceramidase is a lysosomal enzyme that plays a crucial role in the sphingolipid metabolic pathway. It catalyzes the hydrolysis of ceramide, a pro-apoptotic lipid, into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival and proliferation.[3][4][5]
By inhibiting acid ceramidase, both this compound and B13 lead to an accumulation of intracellular ceramide.[1][2] Elevated ceramide levels can trigger a cascade of events leading to programmed cell death, or apoptosis, making AC inhibitors attractive candidates for cancer therapy.[3][4][6]
Experimental Methodologies
The determination of the potency of acid ceramidase inhibitors is typically performed using a fluorogenic enzyme assay. Below is a detailed protocol for such an assay.
Fluorogenic Acid Ceramidase Activity Assay
This assay measures the activity of acid ceramidase by monitoring the fluorescence generated from the enzymatic cleavage of a synthetic substrate.
Materials:
-
Recombinant human acid ceramidase
-
Fluorogenic substrate (e.g., Rbm14-12)
-
Assay Buffer: 25 mM Sodium Acetate, pH 4.5
-
Inhibitors: this compound and B13 dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human acid ceramidase to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and B13 in DMSO. Further dilute these in the assay buffer to the final desired concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted enzyme. b. Add 25 µL of the diluted inhibitor solution (or DMSO for control wells) to the respective wells. c. Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C. d. Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., for umbelliferone-based substrates, excitation at ~360 nm and emission at ~460 nm).
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide and Apoptosis: Exploring the Enigmatic Connections betwe...: Ingenta Connect [ingentaconnect.com]
- 4. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
ARN14974: A Potent Inhibitor with a Focus on Acid Ceramidase
For Immediate Release
This guide provides a comparative overview of the selectivity profile of ARN14974, a novel benzoxazolone carboxamide, against various human ceramidases. Developed for researchers, scientists, and professionals in drug development, this document compiles available experimental data to facilitate an objective assessment of this compound's performance as a research tool and potential therapeutic agent.
This compound has emerged as a highly potent inhibitor of acid ceramidase (AC), an enzyme implicated in various physiological and pathological processes, including cancer biology and inflammatory responses. Understanding its selectivity is crucial for elucidating its mechanism of action and predicting its biological effects.
Selectivity Profile of this compound
The inhibitory activity of this compound has been primarily characterized against acid ceramidase (ASAH1). Data from seminal studies reveals a strong and specific interaction with this enzyme.
| Enzyme Family | Specific Enzyme | This compound IC50 (nM) |
| Acid Ceramidase | Human Acid Ceramidase (ASAH1) | 79[1] |
| Neutral Ceramidase | Not Reported | Not Available |
| Alkaline Ceramidase | Not Reported | Not Available |
Table 1: Inhibitory Activity of this compound against Human Ceramidases. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. Data for neutral and alkaline ceramidases are not currently available in the reviewed literature.
While this compound is a potent inhibitor of acid ceramidase, its activity against other ceramidase isoforms, namely neutral ceramidases (NCs) and alkaline ceramidases (ACERs), has not been reported in the available scientific literature. The lack of comprehensive selectivity data underscores the need for further investigation to fully characterize the pharmacological profile of this compound.
Experimental Methodologies
The determination of the inhibitory profile of a compound like this compound against different ceramidases involves specific enzymatic assays tailored to the optimal pH and substrate requirements of each enzyme family.
Acid Ceramidase (AC) Activity Assay
A common method for assessing AC activity and inhibition involves the use of a fluorogenic substrate in a cell-based assay.
-
Cell Culture and Lysate Preparation: Human cells overexpressing acid ceramidase are cultured and harvested. The cells are then lysed to release the cellular components, including the enzyme.
-
Enzymatic Reaction: The cell lysate is incubated with the test compound (e.g., this compound) at various concentrations.
-
Substrate Addition: A fluorogenic ceramide analog is added to the mixture.
-
Signal Detection: The activity of acid ceramidase is determined by measuring the fluorescence generated from the cleavage of the substrate. The signal is read using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
Neutral Ceramidase (NC) Activity Assay
The activity of neutral ceramidases is typically measured using recombinant human enzymes and specific substrates.
-
Enzyme and Inhibitor Incubation: Recombinant human neutral ceramidase is pre-incubated with the test inhibitor.
-
Substrate Reaction: A specific substrate for neutral ceramidase is added to initiate the enzymatic reaction.
-
Quantification of Product: The reaction is stopped, and the amount of product formed (e.g., sphingosine) is quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The inhibitory potency is determined by analyzing the reduction in product formation at different inhibitor concentrations.
Alkaline Ceramidase (ACER) Activity Assay
Assaying alkaline ceramidases often involves using cell microsomes from overexpressing cell lines.
-
Microsome Preparation: Microsomes containing the specific alkaline ceramidase isoform are isolated from cultured cells.
-
Inhibitor and Substrate Incubation: The microsomes are incubated with the test compound and a suitable ceramide substrate at an alkaline pH.
-
Lipid Extraction and Analysis: The reaction is terminated, and lipids are extracted. The amount of sphingosine produced is quantified by LC-MS/MS.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
Visualizing Experimental and Biological Pathways
To further illustrate the context of this compound's activity, the following diagrams depict a typical experimental workflow for determining ceramidase selectivity and the central role of ceramidases in cellular signaling.
Conclusion
This compound is a well-documented, potent inhibitor of acid ceramidase, making it a valuable tool for studying the roles of this specific enzyme in cellular processes. However, the absence of publicly available data on its activity against neutral and alkaline ceramidases highlights a critical gap in its pharmacological characterization. Further studies are necessary to establish a complete selectivity profile, which will be essential for its validation as a specific chemical probe and for any future therapeutic development. Researchers utilizing this compound should consider its uncharacterized effects on other ceramidases in their experimental design and interpretation of results.
References
A Head-to-Head Comparison: ARN14974 and Genetic Knockdown for Acid Ceramidase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of targeting acid ceramidase (ASAH1) is critical for advancing research in areas from cancer to lysosomal storage diseases. This guide provides an objective comparison of two primary methods for inhibiting ASAH1 activity: the small molecule inhibitor ARN14974 and genetic knockdown techniques (e.g., shRNA, siRNA).
This comparison guide delves into the mechanisms, quantitative effects, and experimental considerations for both approaches, supported by experimental data from peer-reviewed studies.
At a Glance: this compound vs. Genetic Knockdown of Acid Ceramidase
| Feature | This compound | Genetic Knockdown of Acid Ceramidase (shRNA/siRNA) |
| Mechanism of Action | Benzoxazolone carboxamide-based competitive inhibitor of ASAH1.[1] | Post-transcriptional gene silencing, leading to reduced ASAH1 mRNA and protein levels.[2][3] |
| Reported IC50 | 79 nM[1] | Not applicable |
| Effect on ASAH1 | Direct inhibition of enzymatic activity.[1] | Reduction of ASAH1 protein expression.[2][3] |
| Effect on Ceramide | Increases intracellular ceramide levels.[1] | Can lead to an increase in ceramide levels, although some studies report no significant change in total ceramide.[2][3][4] |
| Effect on Sphingosine | Reduces intracellular sphingosine levels.[1] | Reduces intracellular sphingosine levels.[4] |
| Mode of Application | In vitro and in vivo administration.[1] | Primarily in vitro cell culture and in vivo animal models (e.g., transgenic models, viral delivery).[2][3][5] |
| Temporal Control | Acute and reversible inhibition. | Can be constitutive or inducible, offering longer-term suppression. |
| Off-Target Effects | Potential for off-target binding to other proteins. | Potential for off-target gene silencing and cellular stress responses. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and ASAH1 knockdown on key biochemical and cellular parameters as reported in the literature.
Table 1: Effect on Acid Ceramidase Activity and Sphingolipid Levels
| Parameter | This compound | ASAH1 Knockdown (shRNA) | Reference Cell Line/System |
| ASAH1 Activity Inhibition | IC50 = 79 nM | ~90% reduction | SW403/RAW 264.7 cells / SH-SY5Y cells |
| Ceramide Levels | Increased | Increased (2- to 3-fold in apoptotic cells) or no significant change in total ceramide | SW403/RAW 264.7 cells / PPC1 cells, SH-SY5Y cells |
| Sphingosine Levels | Reduced | Reduced (2-fold lower in apoptotic cells) | SW403/RAW 264.7 cells / PPC1 cells |
| Dihydroceramide Levels | Reduced | Significant decrease in dhC20-Cer (58.8%) | SW403/RAW 264.7 cells / SH-SY5Y cells |
Table 2: Cellular Phenotypes
| Phenotype | This compound | ASAH1 Knockdown (shRNA/siRNA) | Reference Cell Line |
| Apoptosis | Induces apoptosis | Increased apoptosis (2.1-fold) | HNSCC cells / SH-SY5Y cells |
| Cell Proliferation | Inhibits proliferation | Decreased proliferation (29.1%) | HNSCC cells / H295R cells |
| Cell Migration | Inhibits migration | Decreased migration | PC-3 cells / D456 cells |
Signaling Pathways
Both this compound and genetic knockdown of ASAH1 impact downstream signaling pathways primarily through the accumulation of ceramide and the reduction of sphingosine and its metabolite, sphingosine-1-phosphate (S1P).
Caption: Inhibition of ASAH1 by this compound or genetic knockdown alters sphingolipid balance, impacting key signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Acid Ceramidase Activity
This protocol is adapted from a fluorogenic assay method.
Materials:
-
Cell lysate
-
Fluorogenic substrate (e.g., Rbm14-12)
-
0.2 M Sucrose solution
-
96-well plates
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
EDTA solution (20 mM)
-
Glycine/NaOH buffer (100 mM, pH 10.6)
-
Fluorometer
Procedure:
-
Harvest cells and wash twice with PBS.
-
Resuspend the cell pellet in 100 µl of 0.2 M sucrose solution and sonicate.
-
Centrifuge the cell homogenate at 15,000 x g for 3 minutes. Collect the supernatant for protein quantification.
-
In a 96-well plate, add 20 µl of 0.5 M sodium acetate buffer (pH 4.5), 20 µl of 20 mM EDTA solution, 40 µl of the fluorogenic substrate solution, and 10 µl of cell lysate.
-
Incubate at 37°C for 30 minutes to 6 hours.
-
Stop the reaction by adding 100 µl of 100 mM glycine/NaOH buffer (pH 10.6).
-
Measure the fluorescence on a fluorometer.
Lipidomics for Ceramide and Sphingosine Quantification
This protocol outlines a general workflow for the extraction and analysis of sphingolipids by LC-MS/MS.
Materials:
-
Cell or tissue homogenates
-
Internal standards (e.g., C17-sphingosine, C17-ceramide)
-
Methanol, Chloroform
-
LC-MS/MS system
Procedure:
-
Homogenize samples and aliquot for protein or DNA quantification for normalization.
-
To the remaining sample, add internal standards.
-
Perform a single-phase extraction by adding a methanol/chloroform mixture (e.g., 2:1, v/v).
-
Vortex and incubate at a controlled temperature (e.g., 38°C) for 1 hour.
-
Centrifuge to pellet debris and transfer the supernatant.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for separation and quantification of individual sphingolipid species.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Drug (e.g., this compound) or transfection reagent (for siRNA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed an equal number of cells into each well of a 96-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentrations of the drug or transfect with siRNA and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for ASAH1
This protocol details the detection of ASAH1 protein levels.
Materials:
-
Cell lysates
-
RIPA buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ASAH1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ASAH1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Normalize ASAH1 band intensity to a loading control (e.g., GAPDH, β-actin).
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing this compound and ASAH1 knockdown.
Discussion and Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the function of acid ceramidase.
This compound offers the advantage of acute, dose-dependent, and reversible inhibition, making it suitable for studying the immediate consequences of ASAH1 inactivation and for in vivo applications. Its potency, with an IC50 in the nanomolar range, is a significant advantage. However, the potential for off-target effects, as with any small molecule inhibitor, should be considered and controlled for in experimental designs.
Genetic knockdown provides a highly specific method for reducing ASAH1 expression, offering insights into the long-term consequences of its depletion. Inducible systems can provide temporal control over knockdown. The main considerations for this approach are the efficiency of knockdown, the potential for off-target gene silencing by the shRNA or siRNA sequences, and the cellular stress response that can be induced by transfection or viral transduction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acid Ceramidase Depletion Impairs Neuronal Survival and Induces Morphological Defects in Neurites Associated with Altered Gene Transcription and Sphingolipid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Ceramidase (ASAH1) Is a Global Regulator of Steroidogenic Capacity and Adrenocortical Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and pharmacological inhibition of acid ceramidase prevents asymmetric cell division by neosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Validation of ARN14974's Effects in Multiple Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acid ceramidase (AC) inhibitor ARN14974 with other alternatives, supported by experimental data. This compound is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase, an enzyme implicated in cancer cell survival and proliferation. By inhibiting AC, this compound leads to the accumulation of the pro-apoptotic lipid ceramide, making it a promising candidate for cancer therapy.
Mechanism of Action: The Ceramide Rheostat
In many cancers, the balance between the pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P) is dysregulated, favoring cell survival. Acid ceramidase plays a crucial role in this "ceramide rheostat" by hydrolyzing ceramide into sphingosine, which can then be converted to S1P. By inhibiting AC, this compound shifts this balance towards ceramide accumulation, thereby inducing apoptosis in cancer cells.
Caption: The Ceramide Rheostat and the inhibitory action of this compound.
Comparative Efficacy of Acid Ceramidase Inhibitors
While a direct head-to-head comparative study of this compound against other AC inhibitors across a wide panel of cancer cell lines is not yet published, we can synthesize available data from various studies to provide a comparative overview. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable AC inhibitors in different cancer cell lines.
Disclaimer: The data presented below is compiled from different studies and should not be interpreted as a direct head-to-head comparison. Experimental conditions may have varied between studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | SW403 (Colon Adenocarcinoma) | Not explicitly stated for cell viability, but inhibits AC activity in the nanomolar range. | --INVALID-LINK-- |
| Carmofur | HT-29 (Colon Cancer) | ~15 | --INVALID-LINK-- |
| U87MG (Glioblastoma) | ~20 | --INVALID-LINK-- | |
| LCL521 | MCF7 (Breast Cancer) | ~5 | --INVALID-LINK-- |
| B13 | HT-29 (Colon Cancer) | ~40 | --INVALID-LINK-- |
| A549 (Lung Cancer) | ~50 | --INVALID-LINK-- |
Experimental Protocols
To ensure reproducibility and transparency, this section details the methodologies for the key experiments cited in the evaluation of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or alternative compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow of the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or alternative compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Ceramide Level Analysis (LC-MS/MS)
This method allows for the quantification of intracellular ceramide levels.
Protocol:
-
Cell Lysis and Lipid Extraction: After treatment, wash cells with PBS and lyse them. Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
Phase Separation: Add water to the lipid extract to induce phase separation. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid pellet in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separate different ceramide species based on their acyl chain length using a C18 reverse-phase column. Quantify the ceramides based on their specific mass-to-charge ratios and fragmentation patterns, using appropriate internal standards for normalization.
Conclusion
This compound is a potent inhibitor of acid ceramidase that effectively increases pro-apoptotic ceramide levels in cancer cells. While direct comparative studies with other AC inhibitors across a broad range of cancer cell lines are limited, the available data suggests that targeting acid ceramidase is a promising therapeutic strategy. Further cross-validation studies are warranted to fully elucidate the comparative efficacy of this compound and guide its clinical development. The experimental protocols provided herein offer a standardized framework for such future investigations.
ARN14974 in Focus: A Comparative Guide to Novel Acid Ceramidase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ARN14974 with other contemporary acid ceramidase inhibitors, supported by experimental data and detailed methodologies.
Acid ceramidase (AC) has emerged as a significant therapeutic target in various diseases, including cancer, due to its central role in regulating the balance of bioactive sphingolipids. By hydrolyzing the pro-apoptotic lipid ceramide to the pro-survival sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P), AC influences critical cellular decisions between life and death. Elevated AC activity is a hallmark of several cancers and is associated with therapeutic resistance. The development of potent and selective AC inhibitors is therefore a key focus in modern drug discovery. This guide provides a comparative analysis of this compound, a potent benzoxazolone carboxamide inhibitor, against other novel inhibitors of acid ceramidase.
Quantitative Comparison of Inhibitor Potency
The efficacy of an enzyme inhibitor is fundamentally quantified by its half-maximal inhibitory concentration (IC50). The following table presents a summary of the reported IC50 values for this compound and other notable acid ceramidase inhibitors, providing a direct comparison of their in vitro potency.
| Inhibitor | Chemical Class | IC50 (nM) | Target/Enzyme Source |
| This compound | Benzoxazolone carboxamide | 79 | Recombinant Acid Ceramidase |
| Carmofur | Fluoropyrimidine carbamate | 29 | Rat Recombinant Acid Ceramidase[1][2][3] |
| Acid Ceramidase-IN-1 | Not Specified | 166 | Human Recombinant Acid Ceramidase[1] |
| B-13 | Ceramide analog | 10,000 | Human Melanoma & Keratinocyte cells[4][5] |
| Ceranib-2 | Non-lipid small molecule | 28,000 | Cellular assay in SKOV3 cells[6][7][8][9][10] |
| N-oleoylethanolamine (NOE) | Endocannabinoid-like lipid | ~500,000 (Ki) | Not Specified[4] |
Note: IC50 values are dependent on specific assay conditions and may vary between different studies. The data provided is for comparative purposes.
This compound demonstrates potent inhibition of acid ceramidase with a low nanomolar IC50 value.[11][12][13] In cellular assays, this compound effectively inhibits AC, leading to an increase in ceramide levels and a decrease in sphingosine levels in SW403 and Raw 264.7 cells.[11] Furthermore, in vivo studies have shown that this compound can significantly reduce AC activity in multiple organs in mice.[11]
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: The Acid Ceramidase signaling pathway, illustrating the "sphingolipid rheostat" and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the discovery and preclinical evaluation of novel acid ceramidase inhibitors.
Experimental Protocols
The following are detailed protocols for key assays used in the characterization of acid ceramidase inhibitors.
In Vitro Acid Ceramidase Activity Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified acid ceramidase.
-
Principle: A fluorogenic ceramide analog is used as a substrate. Cleavage of the substrate by acid ceramidase releases a fluorescent molecule, and the resulting fluorescence is measured to determine enzyme activity.
-
Materials:
-
Recombinant human acid ceramidase
-
Fluorogenic substrate (e.g., Rbm14-12)
-
Assay Buffer: 25 mM sodium acetate, pH 4.5
-
Test compounds dissolved in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense the assay buffer into the wells of the microplate.
-
Add the test compound dilutions to the wells.
-
Add recombinant acid ceramidase to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., glycine-NaOH buffer, pH 10.6).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate percent inhibition relative to a vehicle control (DMSO) and determine IC50 values using a suitable curve-fitting software.[14][15][16]
-
Cellular Acid Ceramidase Inhibition Assay
This assay assesses the ability of a compound to inhibit acid ceramidase within a living cell, providing information on cell permeability and target engagement in a physiological context.
-
Principle: Cells are treated with the inhibitor, followed by quantification of changes in endogenous sphingolipid levels (ceramide and sphingosine) using mass spectrometry.
-
Materials:
-
A suitable cell line (e.g., SW403 adenocarcinoma cells).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Reagents for lipid extraction (e.g., methanol, chloroform).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with varying concentrations of the test compound for 24 hours.
-
After incubation, wash the cells with PBS and harvest them.
-
Perform lipid extraction from the cell pellets using an appropriate solvent system.
-
Analyze the levels of different ceramide species and sphingosine in the lipid extracts by LC-MS/MS.
-
A dose-dependent increase in total ceramide levels and a decrease in sphingosine levels are indicative of acid ceramidase inhibition.[11]
-
Selectivity Assay Against Other Ceramidase Isoforms
To ensure the specificity of the inhibitor, its activity against other ceramidase isoforms (neutral and alkaline) should be evaluated.
-
Principle: Similar to the in vitro acid ceramidase assay, the inhibitory activity is measured using isoform-specific substrates and buffer conditions with optimal pH for each enzyme.
-
Materials:
-
Recombinant neutral ceramidase and alkaline ceramidase.
-
Specific substrates for each isoform.
-
Assay buffers with appropriate pH (e.g., pH 7.4 for neutral ceramidase, pH 9.0 for alkaline ceramidase).
-
-
Procedure:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. labshake.com [labshake.com]
- 10. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medkoo.com [medkoo.com]
- 14. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
- 17. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
Replicating ARN14974's Anti-Cancer Activity: A Comparative Guide to Acid Ceramidase Inhibitors
A comprehensive analysis of the acid ceramidase inhibitor ARN14974 and its alternatives reveals a promising therapeutic strategy for various cancers. This guide provides a comparative overview of the anti-cancer activity of this compound, Carmofur, B13, and Ceranib-2, supported by available experimental data and detailed protocols to aid in the replication of these findings.
This compound is a potent inhibitor of acid ceramidase (AC), an enzyme that plays a crucial role in cancer cell survival.[1] By blocking AC, this compound leads to an accumulation of ceramide, a pro-apoptotic lipid, thereby inducing cancer cell death. This mechanism of action is shared by other notable AC inhibitors, including the clinically used drug Carmofur, and the experimental compounds B13 and Ceranib-2. This guide aims to provide researchers with the necessary information to compare and replicate the published findings on the anti-cancer activity of these compounds.
Comparative Anti-Cancer Activity
Table 1: Inhibitory Concentration (IC50) against Acid Ceramidase
| Compound | Enzymatic IC50 | Cellular IC50 | Cell Line | Reference |
| This compound | 79 nM | - | - | [1] |
| Carmofur | - | Potent Inhibition | - | [2] |
| B13 | - | - | - | Data Not Available |
| Ceranib-2 | - | 28 µM | SKOV3 | [3][4] |
Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Publicly Available | |||
| Carmofur | Glioblastoma | U87MG & GSCs | 11 - 104 | [5] |
| B13 | Renal Cancer | Caki-2 | 109 | [6] |
| Leukemia | HL-60 | 28 | [6] | |
| LCL-521 (B13 analog) | Breast Cancer | MCF7 | 7.18 (48h) | [7] |
| Colorectal Cancer | Various | 20 - 40 | [8] | |
| Ceranib-2 | Ovarian Cancer | SKOV3 | 0.73 (72h) | [3] |
| Lung Cancer | A549 | 22 | [9] | |
| Lung Cancer | H460 | 8 | [9] | |
| Breast Cancer | MCF-7, MDA-MB-231 | Not specified | [10] |
Signaling Pathway and Experimental Workflow
The anti-cancer activity of this compound and its alternatives stems from their ability to modulate the sphingolipid metabolic pathway. By inhibiting acid ceramidase, these compounds increase the intracellular levels of ceramide, a key signaling molecule that promotes apoptosis and inhibits cell proliferation.
Figure 1. Inhibition of Acid Ceramidase by this compound and its alternatives.
A typical experimental workflow to assess the anti-cancer activity of these compounds involves a series of in vitro assays.
Figure 2. General workflow for in vitro evaluation of anti-cancer activity.
The logical relationship for comparing these compounds centers on their shared mechanism of action and resulting cellular effects.
Figure 3. Logical framework for comparing acid ceramidase inhibitors.
Experimental Protocols
To facilitate the replication of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the alternative inhibitors. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Acid Ceramidase Activity Assay
This assay measures the enzymatic activity of acid ceramidase in cell lysates.
-
Cell Lysate Preparation: Harvest cells and resuspend them in a 0.2 M sucrose solution. Sonicate the cell suspension and centrifuge to collect the supernatant.[13]
-
Enzymatic Reaction: In a 96-well plate, mix the cell lysate (10-25 µg of protein) with a reaction buffer (25 mM sodium acetate, pH 4.5) containing a fluorogenic substrate (e.g., Rbm14-12 at 20 µM).[13]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes to 6 hours).[13]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 100 mM glycine/NaOH buffer, pH 10.6).[13]
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Data Analysis: Quantify the enzyme activity based on the fluorescence signal and normalize to the protein concentration.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in the ceramide signaling pathway and apoptosis.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, or proteins in the sphingolipid pathway) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational framework for researchers interested in the anti-cancer properties of this compound and other acid ceramidase inhibitors. The provided data and protocols should enable a more standardized approach to replicating and expanding upon these important findings in the field of cancer drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity and Structure Activity Relationship of Ceramide Analogues in Caki-2 and HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The investigation of ceranib-2 on apoptosis and drug interaction with carboplatin in human non small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ARN14974: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information for the proper disposal of ARN14974, a potent benzoxazolone carboxamide inhibitor of acid ceramidase. Adherence to these procedures is vital to ensure personnel safety and environmental compliance.
Immediate Safety Considerations
This compound should be handled as a hazardous chemical. Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1644158-57-5 | [1] |
| Molecular Formula | C₂₄H₂₁FN₂O₃ | [1] |
| Molecular Weight | 404.4 g/mol | [1] |
| IC₅₀ for Acid Ceramidase | 79 nM | [1][2][3] |
| Solubility in DMSO | ~2 mg/mL | [4] |
| Solubility in DMF | ~2 mg/mL | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. [5][6]
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, etc.), must be treated as hazardous waste.
-
Container Selection: Use only approved, chemically compatible, and leak-proof containers for waste collection.[5] The container must be in good condition with a secure, tight-fitting lid.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated powders, and disposable labware in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be collected separately.[7]
-
-
Labeling: Immediately label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide)"
-
The concentration of the waste material.
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8] Ensure the storage area is secure, well-ventilated, and away from incompatible materials. The container must remain closed except when adding waste.[5][7]
-
Disposal Request: Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant.[5]
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Caption: this compound Disposal Workflow.
Signaling Pathway Inhibition by this compound
This compound is an inhibitor of acid ceramidase, a key enzyme in sphingolipid metabolism. Understanding this pathway is crucial for appreciating the compound's mechanism of action and its biological significance.
Caption: this compound Inhibition of Acid Ceramidase Pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling ARN14974
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of ARN14974, a potent benzoxazolone carboxamide inhibitor of acid ceramidase. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is intended for research use only and is not for human or veterinary use.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Essential to prevent eye contact with the powdered substance or solutions. |
| Hand Protection | Chemical-resistant, impervious gloves | Select gloves (e.g., nitrile, neoprene) that are resistant to the solvents used for this compound. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating aerosols. | Engineering controls such as fume hoods are the primary means of controlling exposure. |
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure to this compound. The following table outlines the initial first aid measures to be taken.
| Exposure Type | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage protocols are vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Procedure | Guideline |
| Receiving | Inspect the package for any damage upon arrival. Wear appropriate PPE when opening. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended long-term storage is at -20°C. |
| Preparation of Solutions | Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation. Prepare solutions in a fume hood. |
| General Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or solution aerosols. Wash hands thoroughly after handling. |
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not discard into the environment. |
| Contaminated Materials (e.g., gloves, vials, pipette tips) | Collect in a designated, sealed container labeled as hazardous chemical waste. |
| Solutions | Collect in a sealed, properly labeled hazardous waste container. |
Experimental Workflows
To ensure safe and efficient handling of this compound, a standardized workflow should be followed. The diagrams below illustrate the recommended procedures for general handling and emergency response.
Caption: Workflow for Handling this compound.
Caption: Emergency Procedures for Accidental Exposure.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
